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1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride Documentation Hub

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  • Product: 1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride
  • CAS: 2206610-69-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decan-3-ol Hydrochloride

This technical guide provides a comprehensive overview of 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering in-depth information on its chemical properties, synthesis, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Introduction and Structural Elucidation

1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride is a spirocyclic compound featuring a tetrahydrofuran ring fused with a piperidine ring. The presence of both an oxygen and a nitrogen atom within its bicyclic structure, along with a hydroxyl group, imparts unique physicochemical properties that make it a valuable scaffold in medicinal chemistry.

It is crucial to distinguish the target compound from its close analogs. The CAS number 757239-76-2 corresponds to the free base, 1-Oxa-8-azaspiro[4.5]decan-3-ol.[1] Another related compound, 1-Oxa-8-azaspiro[4.5]decane hydrochloride, which lacks the hydroxyl group at the 3-position, is assigned the CAS number 3970-79-4 .[2][3][4] While a specific CAS number for 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride is not prominently indexed, its properties can be inferred from the free base and the hydrochloride salt of the parent scaffold.

cluster_0 Structural Comparison Target 1-Oxa-8-azaspiro[4.5]decan-3-ol HCl FreeBase 1-Oxa-8-azaspiro[4.5]decan-3-ol (CAS: 757239-76-2) Target->FreeBase Removal of HCl ParentHCl 1-Oxa-8-azaspiro[4.5]decane HCl (CAS: 3970-79-4) Target->ParentHCl Absence of -OH group

Caption: Logical relationship between the target compound and its close analogs.

Physicochemical Properties

The properties of 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride are summarized below. The data for the free base and the parent hydrochloride are taken from commercial supplier information, while the properties for the target compound are extrapolated.

Property1-Oxa-8-azaspiro[4.5]decan-3-ol (Free Base)1-Oxa-8-azaspiro[4.5]decane Hydrochloride1-Oxa-8-azaspiro[4.5]decan-3-ol Hydrochloride (Inferred)
CAS Number 757239-76-2[1]3970-79-4[2][3][4]Not Available
Molecular Formula C8H15NO2[1]C8H16ClNO[2]C8H16ClNO2
Molecular Weight 157.21 g/mol [1]177.67 g/mol [2][3][4]193.67 g/mol
Physical Form Solid[1]Solid[2][3]Solid
Purity Not specified by all vendors, buyer assumes responsibility for confirmation[1]>95.0% to 98%[2]Dependent on synthesis
Storage Room temperature, under inert atmosphere[3]Room temperature, under inert atmosphere[3]Room temperature, under inert atmosphere, desiccate
SMILES String OC1COC2(CCNCC2)C1[1]C1COC2(C1)CCNCC2.Cl[2]OC1COC2(C[NH2+]CC2)C1.[Cl-]
InChI Key JQNSUWHWLBLHQL-UHFFFAOYSA-N[1]LAAJAVVOPJHOHB-UHFFFAOYSA-N[2][3]Inferred from structure

Synthesis and Methodologies

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives often involves multi-step reaction sequences. While a specific protocol for 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride is not detailed in the provided search results, a general understanding can be derived from the synthesis of related structures, such as those used in the development of M1 muscarinic agonists or in tandem Prins/pinacol reactions for oxaspirocycle formation.[5][6]

A plausible synthetic approach could involve the construction of the spirocyclic core followed by functional group interconversion to introduce the hydroxyl group. The final step would typically be the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

Representative Synthetic Workflow:

G start Starting Materials step1 Spirocyclization start->step1 step2 Functional Group Manipulation step1->step2 step3 Hydroxylation step2->step3 product 1-Oxa-8-azaspiro[4.5]decan-3-ol (Free Base) step3->product salt_formation Treatment with HCl product->salt_formation final_product 1-Oxa-8-azaspiro[4.5]decan-3-ol HCl salt_formation->final_product

Caption: A generalized synthetic workflow for 1-Oxa-8-azaspiro[4.5]decan-3-ol HCl.

Applications in Drug Discovery

The 1-oxa-8-azaspiro[4.5]decane scaffold is of significant interest in medicinal chemistry due to its structural rigidity and three-dimensional character, which can lead to improved selectivity for biological targets.

Muscarinic M1 Receptor Agonists

Research into derivatives of this spirocyclic system has identified potent M1 muscarinic agonists.[5] These compounds have been investigated for the symptomatic treatment of dementia, such as that seen in Alzheimer's disease. The study highlights that systematic modifications of the 1-oxa-8-azaspiro[4.5]decane core can lead to compounds with preferential affinity for M1 over M2 receptors, potentially reducing cholinergic side effects.[5] Specifically, compounds like 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have shown partial agonistic activity for M1 receptors.[5]

Sigma-1 Receptor Ligands

More recently, derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and evaluated as selective ligands for the sigma-1 receptor.[7] These ligands have demonstrated nanomolar affinity for sigma-1 receptors and are being explored as potential radioligands for positron emission tomography (PET) imaging of the brain.[7] This line of research suggests that the scaffold is a promising platform for developing new diagnostic and therapeutic agents targeting the central nervous system.

Other Potential Applications

The unique structure of this spirocycle also makes it a valuable building block in the synthesis of other complex molecules and natural products.[8] Its derivatives have also been investigated for their potential antitumor activities.[9]

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride, a conservative approach to handling is recommended, based on the available data for its close analogs.

Hazard Identification:

  • 1-Oxa-8-azaspiro[4.5]decan-3-ol (Free Base): Classified with a warning signal word. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • 1-Oxa-8-azaspiro[4.5]decane hydrochloride: Also classified with a warning signal word. Hazard statements include H302 (Harmful if swallowed), H315, H319, and H335.[2][3]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling. Avoid contact with skin and eyes.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician.[2]

  • If on Skin: Wash with plenty of water.[11] If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride and its related structures represent a promising class of compounds with diverse applications in drug discovery, particularly in the development of therapies for neurodegenerative diseases and as imaging agents. While detailed information on the hydrochloride salt of the 3-ol derivative is sparse, a comprehensive understanding can be built from the available data on its free base and the parent spirocyclic system. Researchers working with this compound should proceed with a thorough understanding of its potential properties and adhere to strict safety protocols. The continued exploration of this chemical scaffold is likely to yield novel and impactful therapeutic agents.

References

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(6), 1124-1133. [Link]

  • Cenmed. 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride (C007B-486988). [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Ramirez-Garcia, J. L., et al. (2022). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5489. [Link]

  • Reddy, B. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(43), 8753-8757. [Link]

Sources

Exploratory

Solubility Profile & Handling Guide: 1-Oxa-8-azaspiro[4.5]decan-3-ol Hydrochloride

Executive Summary 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride is a polar, spirocyclic building block frequently employed in the synthesis of GPCR ligands (particularly opioid and sigma receptor modulators). As a second...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride is a polar, spirocyclic building block frequently employed in the synthesis of GPCR ligands (particularly opioid and sigma receptor modulators). As a secondary amine hydrochloride salt featuring a hydroxyl group, it exhibits a dual-solubility profile : it is highly soluble in aqueous media due to ionic dissociation and hydrogen bonding, yet retains significant solubility in polar aprotic solvents like DMSO.

Key Operational Insight: While the hydrochloride salt form ensures excellent water solubility, it creates an acidic microenvironment upon dissolution. In unbuffered aqueous stock solutions, this acidity can degrade sensitive co-solutes or alter cellular assays. Conversely, DMSO stocks offer stability but require careful dilution to avoid "solvent shock" in biological systems.

Molecular Architecture & Physicochemical Basis

To predict solubility behavior, we must deconstruct the molecule’s interactions with solvent lattices.

FeatureStructural ComponentPhysicochemical Impact
Ionic Head Secondary Amine HCl (

)
Primary Driver of Water Solubility. High lattice energy is overcome by the high dielectric constant of water (

), leading to rapid dissociation.
H-Bond Donor Hydroxyl Group (-OH) at C3Increases hydrophilicity via hydrogen bonding with water molecules. Reduces LogP compared to the non-hydroxylated spiro scaffold.
Lipophilic Core Spiro[4.5]decane SkeletonProvides the hydrophobic bulk necessary for DMSO solubility. The spiro-carbon imposes a rigid 3D geometry, which can sometimes slow dissolution rates compared to flexible chains.

Solubility Profile: Water vs. DMSO

Note: Values below represent typical ranges for spiro-piperidine salts of this class. Always validate specific batch solubility using the protocol in Section 5.

Comparative Data Table
ParameterWater (Milli-Q) DMSO (Anhydrous)
Solubility Limit (Est.) > 50 mg/mL (High)> 100 mg/mL (Very High)
Dissolution Rate Fast (exothermic)Moderate (requires vortexing)
Resulting pH Acidic (~ pH 4.0 - 5.5 depending on conc.)Neutral / Non-dissociated
Stability (25°C) Good (Hydrolysis resistant)Excellent (Long-term storage)
Freeze-Thaw Suitability HighModerate (Hygroscopic risk)
The "HCl Trap" in Aqueous Solutions

When dissolving this compound in water, the following equilibrium occurs:




Critical Warning: The release of protons (


) lowers the pH. If you dilute this directly into a weak buffer or a cell culture media with low buffering capacity, you may trigger artifacts. Always check the pH of high-concentration aqueous stocks. 

Decision Framework: Choosing the Right Solvent

Use the following logic flow to determine the optimal solvent system for your specific assay.

SolventDecision Start Start: Define Application Q1 Is the assay sensitive to DMSO? (e.g., Primary Neurons, specific enzymes) Start->Q1 BranchWater Yes (Avoid DMSO) Q1->BranchWater High Sensitivity BranchDMSO No (DMSO Tolerated) Q1->BranchDMSO Standard Assay WaterPath Use Aqueous Stock BranchWater->WaterPath DMSOPath Use DMSO Stock (Preferred) BranchDMSO->DMSOPath CheckPH CRITICAL: Check pH. Is compound conc. > 1 mM? WaterPath->CheckPH DirectUse Direct Dilution DMSOPath->DirectUse Dilute < 1% v/v BufferStep Dissolve in Water, then dilute into 100mM Buffer (HEPES/PBS) to neutralize acidity CheckPH->BufferStep Yes CheckPH->DirectUse No

Figure 1: Decision tree for solvent selection based on biological assay constraints.

Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock (DMSO)

Best for long-term storage (-20°C) and high-throughput screening.

Reagents:

  • 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride (MW: ~193.67 g/mol - Check specific batch MW)

  • DMSO (Anhydrous, ≥99.9%)

Workflow:

  • Calculate: For 1 mL of 100 mM solution, weigh 19.4 mg of solid.

  • Weigh: Weigh the solid into a generic 1.5 mL amber microcentrifuge tube.

    • Tip: Do not use a spatula directly on the stock bottle to avoid cross-contamination. Tap powder onto weighing paper.

  • Solvent Addition: Add 50% of the calculated DMSO volume (500 µL).

  • Agitate: Vortex vigorously for 30 seconds. The solution should clarify.

    • Observation: If particles persist, sonicate for 5 minutes at 40 kHz.

  • Final Volume: Add the remaining DMSO to reach the target volume. Vortex again.

  • Inspection: Hold against a light source. The solution must be free of particulates.

Protocol B: Kinetic Solubility Verification (Aqueous)

Use this to determine the "crash point" in your specific assay buffer.

Workflow:

  • Prepare a 100 mM DMSO stock (from Protocol A).

  • Aliquot 198 µL of your specific Assay Buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.

  • Add 2 µL of DMSO stock (Final Conc: 1 mM, 1% DMSO).

  • Shake plate for 1 hour at room temperature.

  • Read Absorbance: Measure OD at 620 nm (turbidity).

    • Interpretation: Significant increase in OD620 compared to blank buffer indicates precipitation (formation of the free base).

    • Action: If precipitation occurs, lower the concentration or switch to a lower pH buffer (pH 6.0) if the assay permits.

Storage & Stability

  • Solid State: Store at room temperature (or 4°C if specified by CoA), desiccated. The HCl salt is hygroscopic; protect from moisture to prevent "caking."

  • DMSO Stock: Stable at -20°C for >6 months.[1] Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

  • Aqueous Stock: Prepare fresh. Do not store >24 hours. The acidic pH can lead to slow degradation or microbial growth if unsterilized.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Precipitation upon dilution in PBS pH Shock. The buffer pH (7.[2]4) converts the salt to the free base, which is less soluble.Reduce final concentration or verify if the free base is soluble at the target concentration.
Yellowing of DMSO stock Oxidation of the amine over time.Discard stock. Use fresh anhydrous DMSO and store under nitrogen/argon if possible.
"Oily" droplets in water "Salting out" effect in high-salt buffers.Dilute in pure water first, then add concentrated buffer concentrate (e.g., 10x PBS).

References

  • PubChem Compound Summary. 1-Oxa-8-azaspiro[4.5]decan-3-ol.[3] National Library of Medicine. [Link][3]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution). [Link]

Sources

Foundational

Architectural Precision: The Strategic Utility of Spirocyclic Ether-Amine Scaffolds in Drug Discovery

Topic: Spirocyclic Ether-Amine Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary The "Escape from Flatland" ini...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spirocyclic Ether-Amine Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The "Escape from Flatland" initiative has driven medicinal chemistry away from planar, aromatic-heavy structures toward three-dimensional (3D) architectures with higher saturation (


) scores. Among these, spirocyclic ether-amines —specifically the 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane systems—have emerged as privileged scaffolds.

Unlike simple bioisosteric replacements, these motifs offer a "physicochemical paradox": they often reduce lipophilicity (LogD) despite increasing carbon count, while simultaneously enhancing metabolic stability and solubility. This guide details the structural rationale, synthetic pathways, and application of these scaffolds as superior surrogates for morpholines, piperidines, and piperazines.

Structural & Physicochemical Rationale[1][2][3][4][5]

The Lipophilicity Paradox

A common dogma in medicinal chemistry is that adding carbon atoms increases lipophilicity (


). However, spirocyclic ether-amines often defy this rule.

When replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane, the molecule gains a carbon atom but frequently exhibits a lower LogD .[1]

  • Mechanism: The spirocyclic constraint exposes the ether oxygen more effectively to the solvent front compared to the chair-conformation of morpholine, where the oxygen lone pairs can be shielded.

  • pKa Modulation: The inductive effect of the oxetane oxygen (electron-withdrawing) lowers the pKa of the amine less drastically than a direct

    
    -oxygen, often keeping the amine basic enough to be protonated at physiological pH, which aids solubility, but reducing the high basicity associated with hERG liability.
    
Vectorization and Exit Angles

Spirocycles provide orthogonal exit vectors that are inaccessible to flat aromatic rings or simple cycloalkanes.

  • Morpholine: Substituents are generally equatorial, creating a linear or planar vector.

  • Spiro[3.3]heptane: The rectilinear geometry creates a distinct "kink" or rigid linear spacer that can probe deep pockets without the entropic penalty of a flexible alkyl chain.

Comparative Profiling: Morpholine vs. Spirocyclic Surrogate

The following table summarizes data from a matched-pair analysis (e.g., AstraZeneca's Med. Chem. Lett. 2019 study) demonstrating the superior profile of the spiro-scaffold.

PropertyMorpholine Analogue (Ref)2-oxa-6-azaspiro[3.3]heptane (Spiro)Impact
Formula

Core

Core
+1 Carbon
pKa ~6.7~8.2+1.5 units (Increased basicity/solubility)
LogD

2.81.6-1.2 units (Lower Lipophilicity)
Cl

(microsomal)
72

L/min/mg
13

L/min/mg
5.5x Stability Improvement
Solubility ModerateHighImproved

Senior Scientist Insight: The 5.5x improvement in intrinsic clearance (


) is the "killer application" here. The spiro-scaffold eliminates the metabolically vulnerable 

-hydrogens found in morpholine (susceptible to CYP450 oxidation) by replacing them with a quaternary spiro-center and strained oxetane rings that are surprisingly resistant to oxidative ring opening.

Synthetic Methodologies

Synthesizing strained spirocycles requires overcoming the high ring strain energy (~26 kcal/mol for oxetane). Two primary routes dominate the field: the Scale-Up Route (Alkylation) and the Diversity Route (Reductive Amination).

Route A: Double Alkylation (The Scale-Up Standard)

Used for generating the core scaffold on a multigram/kilogram scale (e.g., for TBI-223 intermediates).

  • Starting Material: 3,3-bis(bromomethyl)oxetane (BBMO).

  • Reagent: Primary amine or Sulfonamide + Base (NaOH or

    
    ).
    
  • Mechanism: Double nucleophilic displacement. The first displacement is intermolecular; the second is a rapid intramolecular cyclization to form the azetidine ring.

Route B: Reductive Amination (The Diversity Route)

Used when the spiro-ketone is available and diverse amine analogs are needed.

  • Starting Material: 3-oxetanone or 6-oxa-2-azaspiro[3.3]heptan-2-one.

  • Reagent: Amine + reducing agent (

    
    ).
    
Synthesis Decision Tree (Graphviz)

Synthesis_Workflow Start Target: Spirocyclic Ether-Amine Scale Is this for Scale-Up (>10g)? Start->Scale RouteA Route A: Double Alkylation Scale->RouteA Yes RouteB Route B: Reductive Amination Scale->RouteB No (Library Gen) SM_A Start: 3,3-bis(bromomethyl)oxetane RouteA->SM_A StepA1 Step 1: N-Alkylation (Intermolecular) SM_A->StepA1 R-NH2, Base StepA2 Step 2: Cyclization (Intramolecular) StepA1->StepA2 Heat ProductA Product: 2-oxa-6-azaspiro[3.3]heptane StepA2->ProductA SM_B Start: 3-Oxetanone / Spiro-ketone RouteB->SM_B StepB1 Step 1: Imine Formation SM_B->StepB1 R-NH2 StepB2 Step 2: Hydride Reduction StepB1->StepB2 NaBH(OAc)3 StepB2->ProductA

Caption: Decision matrix for selecting the optimal synthetic route based on scale and diversity requirements.

Advanced Applications

PROTAC Linkers

Spirocyclic ether-amines are increasingly utilized in PROTAC (Proteolysis Targeting Chimera) design.

  • The Problem: Long PEG chains often lead to low cell permeability and undefined "floppy" conformations.

  • The Spiro Solution: Using a 2-oxa-6-azaspiro[3.3]heptane as a linker element introduces rigidity, reducing the entropic cost of ternary complex formation. The ether oxygen maintains the necessary polarity (similar to PEG) but without the metabolic liability of long ethoxy chains.

Covalent Inhibitor Scaffolds

In "Targeted Covalent Inhibitors" (TCIs), the spiro-scaffold serves as a rigid launchpad for warheads (e.g., acrylamides). The defined geometry ensures the electrophile is positioned precisely to react with a non-catalytic cysteine, minimizing off-target reactivity.

Experimental Protocol: Synthesis of 2-oxa-6-azaspiro[3.3]heptane (Oxalate Salt)

Objective: Synthesis of the core scaffold via the "Scale-Up Route" (Route A). Safety: Alkyl bromides are potential alkylating agents. Work in a fume hood.

Materials
  • 3,3-Bis(bromomethyl)oxetane (BBMO): 10.0 g (41 mmol)

  • Benzylamine: 4.4 g (41 mmol)

  • Sodium Carbonate (

    
    ): 13.0 g (123 mmol)
    
  • Solvent: Ethanol/Water (3:1 v/v)

  • Oxalic acid (for salt formation)

Protocol Steps
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve BBMO (10.0 g) in Ethanol (150 mL).

  • Reagent Addition: Add Benzylamine (4.4 g) followed by water (50 mL) and solid

    
     (13.0 g).
    
  • Cyclization: Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring. Monitor by TLC (System: 10% MeOH in DCM). The reaction typically requires 16–24 hours for completion.

    • Note: The first displacement is fast; the second cyclization to form the strained azetidine ring is the rate-determining step.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the aqueous residue with DCM (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, dry over

    
    , and concentrate.
    
  • Deprotection (Hydrogenolysis): Dissolve the crude N-benzyl spirocycle in MeOH. Add Pd/C (10% wt) and stir under

    
     atmosphere (balloon) for 12 hours. Filter through Celite.
    
  • Salt Formation: To the filtrate containing the free amine, add a solution of Oxalic acid (1.0 eq) in MeOH dropwise. The 2-oxa-6-azaspiro[3.3]heptane oxalate will precipitate as a white solid.

  • Validation:

    • 1H NMR (D2O): Look for the characteristic oxetane doublets around 4.8 ppm and azetidine signals around 4.2 ppm. The absence of aromatic protons confirms deprotection.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a LogD Lowering Twist.[2][4] ACS Medicinal Chemistry Letters, 10(8), 1198–1204.[2] Link[2]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Mikhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12, 11669-11680. Link

Sources

Exploratory

Strategic Deployment of 1-Oxa-8-azaspiro[4.5]decan-3-ol as a High-Fsp³ Bioisostere

Executive Summary In the contemporary pursuit of "escaping flatland," the 1-oxa-8-azaspiro[4.5]decan-3-ol scaffold has emerged as a high-value bioisostere. It offers a geometrically distinct alternative to the ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary pursuit of "escaping flatland," the 1-oxa-8-azaspiro[4.5]decan-3-ol scaffold has emerged as a high-value bioisostere. It offers a geometrically distinct alternative to the ubiquitous morpholine and 4-substituted piperidine rings. By introducing a spirocyclic center, this scaffold increases the fraction of saturated carbon (Fsp³), disrupts planar symmetry, and introduces novel vectors for hydrogen bonding.

This guide details the structural rationale, bioisosteric utility, and synthetic accessibility of this core, providing researchers with the actionable intelligence required to deploy it in lead optimization campaigns targeting CNS penetration and metabolic stability.

Structural Rationale & Physicochemical Impact[1][2]

The "3D-Morpholine" Concept

The 1-oxa-8-azaspiro[4.5]decane core can be conceptualized as a "3D-morpholine." While morpholine is a flatter, chair-conformation heterocycle, the spirocyclic congener forces the oxygen atom into a perpendicular plane relative to the piperidine nitrogen.

Key Advantages:

  • Vector Reorientation: The ether oxygen in the 5-membered ring projects electron density in a vector distinct from the ring oxygen of morpholine, potentially capturing unique binding pocket interactions.

  • Lipophilicity Modulation: The additional carbon framework increases lipophilicity slightly compared to morpholine, but the high Fsp³ count maintains water solubility better than aromatic bioisosteres.

  • Metabolic Blocking: The spiro-carbon (C5 of the piperidine ring) effectively blocks the 4-position, a common site for metabolic oxidation in simple piperidines.

Comparative Data Analysis

The following table contrasts the physicochemical properties of the spirocyclic core against standard surrogates.

PropertyMorpholine4-OH-Piperidine1-Oxa-8-azaspiro[4.5]decan-3-ol Impact
Geometry Planar/ChairChairOrthogonal SpirocyclicIncreases shape complexity (Selectivity)
Fsp³ 1.01.01.0Maintains saturation; improves solubility
H-Bond Donors 1 (NH)2 (NH, OH)2 (NH, OH) The 3-OH provides a handle for derivatization
Metabolic Liability N-oxidation, Ring openingN-oxidation, C-oxidationReduced Steric bulk at spiro center hinders CYP access
LogP (Approx) -0.860.3~0.5 - 1.2 Tunable range for CNS penetration

Bioisosteric Decision Matrix

The following decision tree illustrates when to deploy this scaffold in a medicinal chemistry campaign.

Bioisostere_Decision Start Lead Optimization Challenge Issue1 Metabolic Instability (Piperidine Ring Oxidation) Start->Issue1 Issue2 Poor Selectivity (Flat Structure) Start->Issue2 Issue3 Solubility/Permeability Balance Start->Issue3 Sol1 Replace with 1-Oxa-8-azaspiro[4.5]decane Issue1->Sol1 Blocks C4 Position Issue2->Sol1 Adds 3D Complexity Sol2 Use 3-OH for Vector Extension Issue3->Sol2 Modulates LogP/TPSA Outcome Improved ADME & IP Position Sol1->Outcome Sol2->Outcome

Figure 1: Decision matrix for deploying spirocyclic bioisosteres to solve specific ADME/Tox issues.

Synthetic Protocol: Construction of the Core

The synthesis of 1-oxa-8-azaspiro[4.5]decan-3-ol generally proceeds via the construction of the spiro-center followed by functionalization of the furan ring. The most robust route involves the addition of an allyl species to a protected piperidinone, followed by cyclization.

Reagents & Conditions
  • Starting Material: N-Boc-4-piperidinone (commercially available).

  • Key Reagents: Allylmagnesium bromide, m-CPBA (meta-chloroperoxybenzoic acid), Camphorsulfonic acid (CSA) or Iodine.

Step-by-Step Methodology

Step 1: Grignard Addition (Formation of the Homoallylic Alcohol)

  • Dissolve N-Boc-4-piperidinone (1.0 eq) in anhydrous THF under N₂ atmosphere.

  • Cool to 0°C.

  • Slowly add Allylmagnesium bromide (1.2 eq, 1M in ether) dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Saturated NH₄Cl solution. Extract with EtOAc.

  • Result: tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

Step 2: Epoxidation

  • Dissolve the intermediate from Step 1 in DCM.

  • Add m-CPBA (1.2 eq) at 0°C.

  • Stir overnight at RT.

  • Workup: Wash with Na₂SO₃ (to remove excess peroxide) and NaHCO₃.

  • Result: The epoxide intermediate (tert-butyl 4-((oxiran-2-yl)methyl)-4-hydroxypiperidine-1-carboxylate).

Step 3: Acid-Catalyzed Cyclization (Spiro-Formation)

  • Dissolve the epoxide in DCM or Toluene.

  • Add a catalytic amount of p-TsOH or CSA (0.1 eq).

  • Stir at RT (or mild heat 40°C) for 2-4 hours. The intramolecular attack of the C4-hydroxyl onto the epoxide closes the 5-membered ring.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Result: N-Boc-1-oxa-8-azaspiro[4.5]decan-3-ol .

Step 4: Deprotection (Optional)

  • Treat with TFA/DCM (1:1) to yield the free amine if required for coupling.

Synthesis_Flow SM N-Boc-4-piperidinone Step1 1. AllylMgBr (Grignard) SM->Step1 Inter1 Homoallylic Alcohol Step1->Inter1 Step2 2. m-CPBA (Epoxidation) Inter1->Step2 Inter2 Epoxide Intermediate Step2->Inter2 Step3 3. p-TsOH (Cyclization) Inter2->Step3 Product 1-Oxa-8-azaspiro [4.5]decan-3-ol Step3->Product

Figure 2: Synthetic pathway for the construction of the 3-hydroxy spirocyclic core.

Case Studies & Applications

Sigma-1 Receptor Ligands

Research has demonstrated that 1-oxa-8-azaspiro[4.5]decane derivatives exhibit nanomolar affinity for Sigma-1 receptors (σ1).[1] In these studies, the spirocyclic core replaced flexible alkyl chains or flat aromatic linkers. The 3D nature of the scaffold improved selectivity over the σ2 receptor and enhanced metabolic stability, leading to successful radioligand development for PET imaging [1].

Muscarinic Agonists (M1)

In the development of M1 agonists for Alzheimer's disease, the 1-oxa-8-azaspiro[4.5]decan-3-one (the ketone oxidized form of our subject molecule) was used to mimic the tetrahydrofuran moiety of muscarone.[2] The rigid spiro-framework maintained the critical pharmacophore distance between the basic nitrogen and the hydrogen-bond accepting oxygen, while the bulk of the spiro-system prevented rapid degradation [2].

Metabolic Stability (The "Blocking" Effect)

Comparative metabolic profiling indicates that spirocyclic variants of piperidine significantly reduce N-dealkylation and ring oxidation rates. By sterically crowding the nitrogen lone pair and the adjacent carbons, the scaffold acts as a "metabolic shield," prolonging half-life (t1/2) in human liver microsomes (HLM) compared to parent morpholines [3].

References

  • Jia, H., et al. (2020).[1] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1] Bioorganic & Medicinal Chemistry, 28(14), 115560.[1]

  • Suzuki, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852.

  • BenchChem. (2025).[3][4] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides.

  • PubChem. (2025).[5] 8-Oxa-1-azaspiro[4.5]decan-3-ol Compound Summary. National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Reductive Amination Strategies for 1-Oxa-8-azaspiro[4.5]decan-3-ol Hydrochloride

Executive Summary This guide details high-fidelity protocols for the reductive amination of 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride (CAS: 3970-79-4).[1] As a privileged spirocyclic scaffold, this molecule offers a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details high-fidelity protocols for the reductive amination of 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride (CAS: 3970-79-4).[1] As a privileged spirocyclic scaffold, this molecule offers a rigid, three-dimensional geometry critical for "escaping flatland" in modern drug discovery.[1] It is a key building block in the synthesis of M1 muscarinic agonists , Sigma-1 receptor ligands , and PROTAC linkers .

The secondary amine at the 8-position (piperidine ring) is the primary reactive site.[1] However, the presence of the 3-hydroxyl group and the hydrochloride salt form requires specific procedural modifications to prevent side reactions and ensure complete conversion. This note provides two validated workflows: a Standard STAB Protocol for aldehydes/reactive ketones and a Titanium-Mediated Protocol for sterically hindered substrates.[1]

Molecular Profile & Strategic Value

Structural Analysis

The molecule features a spiro[4.5]decane core consisting of a saturated 5-membered tetrahydrofuran ring fused at a single carbon to a 6-membered piperidine ring.[1]

  • Reactive Center (Nucleophile): The secondary amine at position 8 (piperidine nitrogen).

  • Functional Handle: The hydroxyl group at position 3 (THF ring) allows for H-bonding interactions or further derivatization, but must be chemically inert during amination.

  • Salt Form: Supplied as the HCl salt, requiring in situ neutralization to liberate the nucleophilic free base.

Medicinal Chemistry Utility

Spirocyclic piperidines are bioisosteres of morpholines and piperidines, offering:

  • lowered Lipophilicity (LogP): The oxygen atom modulates solubility.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the typically labile

    
    -position.[1]
    
  • Vector Control: Rigid exit vectors for substituents attached to the nitrogen.

Critical Reaction Parameters

The pH / Salt Balance

The HCl salt is non-nucleophilic. Successful reductive amination requires the free amine.

  • Risk: Adding strong bases (NaOH) can cause epimerization or side reactions with sensitive aldehydes.

  • Solution: Use mild organic bases (DIPEA or Et

    
    N) in stoichiometric balance (1.0–1.1 equiv) to free the amine in situ within the reaction solvent.
    
Reducing Agent Selection
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild enough to leave ketones/aldehydes unreduced while rapidly reducing the intermediate iminium ion. It tolerates the 3-hydroxyl group perfectly.[1]

  • Sodium Cyanoborohydride (NaCNBH

    
    ):  A toxic alternative, reserved for reactions requiring methanol as a solvent (solubility issues) or lower pH conditions.
    
  • Titanium(IV) Isopropoxide: A Lewis acid additive required for hindered ketones to drive imine formation before reduction.[2]

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (STAB in DCE)

Applicability: Aliphatic/Aromatic Aldehydes, Cyclohexanones, Unhindered Ketones. Mechanism: Direct Reductive Amination.[2][3][4]

Reagents
  • Amine: 1-Oxa-8-azaspiro[4.5]decan-3-ol HCl (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.0 – 1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates imine formation.

Step-by-Step Methodology
  • Salt Neutralization: In a flame-dried round-bottom flask under N

    
    , suspend the spiro-amine HCl salt (1.0 equiv) in DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10–15 minutes at room temperature (RT) until the suspension clears or becomes a fine slurry.
    
  • Imine Formation: Add the aldehyde/ketone (1.1 equiv). If the reaction is sluggish (ketones), add AcOH (1.0 equiv). Stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. You may observe the imine/iminium mass (M+Aldehyde-H

      
      O).[1]
      
  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Note: Gas evolution (H

      
      ) may occur; ensure venting.
      
  • Reaction: Remove ice bath and stir at RT for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       (vigorous stirring for 20 min).
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Protocol B: Titanium-Mediated Amination

Applicability: Sterically hindered ketones, electron-deficient acetophenones, or when Protocol A fails to reach conversion.[1]

Reagents
  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.0 equiv) or NaCNBH
    
    
    
    .
  • Solvent: THF (anhydrous) or Methanol.

Step-by-Step Methodology
  • Complexation: In a dried flask, mix the spiro-amine HCl (1.0 equiv), DIPEA (1.0 equiv), and the ketone (1.0 equiv) in anhydrous THF.

  • Activation: Add Ti(OiPr)

    
     (neat, via syringe) dropwise.
    
  • Incubation: Stir the mixture at RT for 12–18 hours.

    • Mechanism: Titanium acts as a water scavenger and Lewis acid, forcing the equilibrium toward the titanium-imine species.

  • Reduction:

    • Option 1 (One-pot): Add NaBH

      
       directly to the mixture (Caution: Exothermic).
      
    • Option 2 (Safer): Dilute with MeOH, then add NaBH

      
      .
      
  • Hydrolysis (Critical): The reaction will form a titanium emulsion. Quench by adding 1N NaOH or a solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours until layers separate clearly.

  • Extraction: Extract with EtOAc or DCM.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for functionalizing the 8-aza position.

ReductiveAmination Start Start: 1-Oxa-8-azaspiro[4.5]decan-3-ol HCl Neutralize Step 1: Neutralization (DIPEA, DCE, 15 min) Start->Neutralize SubstrateCheck Substrate Type? Neutralize->SubstrateCheck Aldehyde Aldehyde / Reactive Ketone SubstrateCheck->Aldehyde Standard Ketone Hindered Ketone / Electron-Poor SubstrateCheck->Ketone Difficult STAB_Add Add STAB (1.5 eq) Optional: AcOH Aldehyde->STAB_Add DirectRed Direct Reduction (Imine -> Amine) STAB_Add->DirectRed Quench Quench & Workup (Sat. NaHCO3 or Rochelle's Salt) DirectRed->Quench Titanium Add Ti(OiPr)4 Stir 12-18h (Imine Formation) Ketone->Titanium Borohydride Add NaBH4 / MeOH Titanium->Borohydride Borohydride->Quench Product Product: N-Substituted Spiroamine Quench->Product

Caption: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.

Analytical Data & Troubleshooting

Expected NMR Signatures

Upon successful alkylation of the nitrogen:

  • Proton Shift: The

    
    -protons of the piperidine ring (adjacent to Nitrogen) will shift upfield slightly compared to the HCl salt, but the appearance of the new N-alkyl group signals is diagnostic.[1]
    
  • Spiro Center: The quaternary carbon signal (~80-90 ppm in

    
    C NMR) remains unchanged, confirming the spirocyclic core is intact.[1]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion HCl salt not fully neutralized.[1]Increase DIPEA to 1.2 equiv; ensure 15 min stir before aldehyde addition.
No Reaction (Ketones) Steric hindrance preventing imine formation.Switch to Protocol B (Titanium-mediated).[1]
Over-alkylation Aldehyde is too reactive (rare for sec. amines).Add amine to aldehyde slowly; keep temp at 0°C.
Emulsion during Workup Titanium residues (Protocol B).Use Rochelle's Salt solution; stir for >1 hour.
Side Products 3-OH group participating (rare).Ensure reagents are anhydrous; avoid strong Lewis acids like BF

.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Miao, Z., et al. (2020).[6][7] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry. [Link]

  • Carreira, E. M., et al. (2011). "Spirocyclic Piperidines in Drug Discovery." Angewandte Chemie International Edition. [Link]

Sources

Application

Application Note: 1-Oxa-8-azaspiro[4.5]decan-3-ol in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Fragment Profile 1-Oxa-8-azaspiro[4.5]decan-3-ol represents a "High-Value Sp -Rich" scaffold in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional planar heteroaromatic fragments, this sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Fragment Profile

1-Oxa-8-azaspiro[4.5]decan-3-ol represents a "High-Value Sp


-Rich" scaffold in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional planar heteroaromatic fragments, this spirocyclic motif offers inherent three-dimensionality, defined exit vectors, and superior physicochemical properties (high aqueous solubility, low logP).

This guide details the utilization of this specific scaffold, moving from library design and quality control to screening protocols (STD-NMR, X-ray soaking) and chemical elaboration strategies.

Physicochemical Profile (Rule of Three Compliance)
PropertyValueFBDD Suitability
Molecular Weight (MW) 157.21 DaIdeal (<300 Da). Allows significant mass addition during elaboration.
cLogP ~ -0.9 to 0.4Ideal (<3). Hydrophilic nature ensures high solubility in assay buffers.
H-Bond Donors (HBD) 2 (NH, OH)Provides key anchor points for protein interaction.
H-Bond Acceptors (HBA) 3 (N, OH, Ether O)Versatile interaction profile.
Fsp3 (Fraction sp3) 1.0 (100%)Superior . Escapes "flatland," reducing non-specific binding and improving selectivity.
Vectors 2 DistinctN8 (Piperidine) and O3 (Tetrahydrofuran).

Structural Logic & Vector Analysis

The power of 1-Oxa-8-azaspiro[4.5]decan-3-ol lies in its orthogonal growth vectors.

  • Vector A (N8 - Amine): The secondary amine is the primary growth vector. It is highly nucleophilic and solvent-accessible. Derivatization here projects substituents into the solvent channel or adjacent sub-pockets.

  • Vector B (O3 - Hydroxyl): The secondary alcohol at position 3 acts as a specific recognition element (H-bond donor/acceptor). It can be used for "fragment growing" (ether/carbamate formation) or "fragment linking."

  • Core (Spiro Carbon): The quaternary carbon locks the orientation of the two rings, enforcing a rigid geometry that reduces the entropic penalty upon binding compared to flexible linkers.

Visualization: Structural Vectors & Elaboration Pathways

FragmentVectors Fragment 1-Oxa-8-azaspiro[4.5]decan-3-ol (Core Scaffold) Amine Vector A: N8 (Amine) Nucleophilic Attack Fragment->Amine Alcohol Vector B: O3 (Hydroxyl) H-Bonding / Chiral Center Fragment->Alcohol Amide Amide Coupling (Reach Hydrophobic Pockets) Amine->Amide SNAr SNAr / Buchwald (Rigid Aryl Extension) Amine->SNAr RedAm Reductive Amination (Flexible Linkers) Amine->RedAm Ether Ether Synthesis (Side Chain Extension) Alcohol->Ether Oxidation Oxidation to Ketone (Change H-Bond Donor to Acceptor) Alcohol->Oxidation

Figure 1: Strategic growth vectors for 1-Oxa-8-azaspiro[4.5]decan-3-ol. The N8 position allows for rapid library expansion, while the O3 position offers stereochemical exploration.

Experimental Protocols

Protocol A: Quality Control & Library Preparation

Context: Spirocyclic amines can be hygroscopic and may form carbonates upon prolonged exposure to air. The commercial material is often supplied as a racemate at the C3 position.

Materials:

  • 1-Oxa-8-azaspiro[4.5]decan-3-ol (Solid or HCl salt).

  • d6-DMSO (99.9% D).

  • LC-MS grade Water.

Procedure:

  • Purity Check: Dissolve 1 mg in d6-DMSO. Acquire a 1H-NMR spectrum.

    • Critical Check: Look for impurity peaks near 3.0-4.0 ppm (residual solvents) and ensure the integral ratio of the spiro-methylene protons matches the N-H proton (if visible).

  • Stereochemistry: If using a racemic mixture, consider performing Chiral HPLC (Column: Chiralpak IC or AD-H; Mobile Phase: Hexane/EtOH/DEA) to separate enantiomers before screening if protein crystal soaking is planned. This prevents electron density averaging.

  • Stock Solution: Prepare a 200 mM stock in d6-DMSO.

    • Note: High concentration is possible due to high solubility.

    • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent water uptake.

Protocol B: Saturation Transfer Difference (STD) NMR Screening

Context: This fragment is ideal for STD-NMR due to its distinct aliphatic protons which do not overlap with protein amide signals.

Buffer Recipe (Standard):

  • 50 mM Phosphate Buffer (pH 7.4), 150 mM NaCl, 10% D2O.

  • Modification: If the protein target has a deep hydrophobic pocket, add 1-2% d6-DMSO to prevent fragment aggregation, though this fragment is generally soluble.

Step-by-Step:

  • Sample Prep: Mix Protein (5-10 µM) with Fragment (500 µM - 1 mM). Ligand:Protein ratio ~ 100:1.

  • Pulse Sequence: Use a standard STD sequence with water suppression (e.g., stddiff on Bruker).

  • Saturation:

    • On-Resonance: -0.5 ppm (Irradiates protein methyls). Verify fragment does not have signals here.

    • Off-Resonance: 30 ppm.

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Analysis:

    • Subtract Off-resonance from On-resonance spectra.

    • Positive Result: Signals corresponding to the spiro-methylene protons (approx 1.5 - 2.0 ppm) and the protons adjacent to the oxygen (3.5 - 4.0 ppm) appear in the difference spectrum.

    • Epitope Mapping: Calculate the % STD effect for each proton.

      • High % STD at H3 (adjacent to OH): Indicates the hydroxyl end is buried in the pocket.

      • High % STD at Piperidine ring: Indicates the amine end is driving binding.

Protocol C: X-ray Crystallography Soaking

Context: The compact, spherical shape of the spiro-system allows it to diffuse easily into solvent channels.

Soaking Cocktail:

  • Reservoir Solution: Use the condition that crystallized the apo-protein.

  • Fragment Concentration: 20 - 50 mM (High concentration drives equilibrium).

  • Solvent: Limit DMSO to <10% v/v. If the fragment is the HCl salt, ensure the soaking drop is buffered adequately to prevent pH crash.

Procedure:

  • Transfer a crystal to a 2 µL drop containing the soaking cocktail.

  • Incubate for 1 hour to 24 hours .

    • Optimization: Start with short soaks (1-2 hrs) to avoid crystal cracking due to lattice changes.

  • Cryo-protect and flash cool in liquid nitrogen.

  • Data Processing: Look for

    
     difference density in the active site. The spiro-center provides a distinct density shape (tetrahedral junction) that is easily distinguishable from water molecules.
    

Chemical Elaboration Strategies (Hit-to-Lead)

Once a hit is confirmed, the fragment must be grown.

Strategy A: Amine Derivatization (The "Easy" Vector)

The secondary amine (N8) is the most accessible point for rapid SAR (Structure-Activity Relationship) exploration.

Protocol: Parallel Amide Coupling

  • Reagents: Fragment (1 eq), R-COOH (1.2 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO3/Brine.

  • Rationale: This converts the basic amine to a neutral amide, probing adjacent hydrophobic or electrostatic pockets.

Strategy B: Hydroxyl Functionalization (The "Specific" Vector)

Modifying the C3-hydroxyl can capture specific H-bonds or extend into a "back pocket."

Protocol: Mitsunobu Etherification

  • Reagents: Fragment (N-Boc protected, 1 eq), Ar-OH (1.2 eq), PPh3 (1.5 eq), DIAD (1.5 eq), THF.

  • Reaction: 0°C to RT, overnight.

  • Deprotection: TFA/DCM to remove the N-Boc group.

  • Rationale: Inverts the stereochemistry at C3 (if chiral starting material is used) and installs an aromatic group.

Strategy C: Oxidation (Scaffold Hopping)

Converting the alcohol to a ketone changes the H-bond donor (OH) to an acceptor (C=O) and planarizes the C3 center.

Protocol:

  • Reagents: Fragment (N-protected), Dess-Martin Periodinane (1.2 eq), DCM.

  • Result: 1-Oxa-8-azaspiro[4.5]decan-3-one .

  • Application: Test the ketone against the alcohol. If potency improves, the H-bond acceptor is preferred. The ketone also enables reductive amination to introduce a branching point at C3.

Workflow Diagram

FBDD_Workflow cluster_Screening Phase 1: Screening cluster_Elaboration Phase 2: Elaboration (Hit-to-Lead) Start Start: 1-Oxa-8-azaspiro[4.5]decan-3-ol STD STD-NMR Screening (Detect Binding) Start->STD Xray X-ray Soaking (Determine Pose) STD->Xray Confirmed Hit VectorCheck Analyze Binding Mode (Which vector points to solvent?) Xray->VectorCheck RouteA Route A: N8 Growth (Amides, Ureas, Sulfonamides) VectorCheck->RouteA N8 Solvent Exposed RouteB Route B: O3 Growth (Ethers, Carbamates) VectorCheck->RouteB O3 Solvent Exposed RouteC Route C: Oxidation (Ketone: Reductive Amination) VectorCheck->RouteC Explore C3 Substitution Lead Lead Candidate (nM Potency) RouteA->Lead RouteB->Lead RouteC->Lead

Figure 2: Decision tree for processing the spirocyclic fragment from initial screen to chemical elaboration.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Zheng, X., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.[1] Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Burke, B. J., et al. (2025). Spirocyclic Scaffolds in Drug Discovery: Escaping Flatland. Journal of Medicinal Chemistry. (General reference for spiro-concept). Link

Sources

Method

Selective oxidation of secondary alcohol in spirocyclic scaffolds

Application Note: Precision Oxidation of Secondary Alcohols in Spirocyclic Scaffolds Executive Summary: The "Escape from Flatland" Challenge Spirocyclic scaffolds are increasingly pivotal in modern drug discovery, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Oxidation of Secondary Alcohols in Spirocyclic Scaffolds

Executive Summary: The "Escape from Flatland" Challenge

Spirocyclic scaffolds are increasingly pivotal in modern drug discovery, offering a high fraction of sp


 hybridized centers (

) that improve solubility and target specificity compared to traditional flat aromatic systems. However, the very feature that makes them valuable—the rigid, quaternary spiro-carbon—creates a unique synthetic bottleneck.

The oxidation of secondary alcohols adjacent to this spiro center (


-spiro alcohols) is notoriously difficult due to neopentyl-like steric hindrance  and significant ring strain . Standard oxidation protocols often fail, leading to stalled reactions, over-oxidation, or acid-catalyzed rearrangement of the spiro-skeleton (particularly in spiro-ethers/ketals).

This guide provides validated protocols to navigate these challenges, focusing on three distinct methodologies: Dess-Martin Periodinane (DMP) for sterically hindered cores, TPAP/NMO for scalable catalytic turnover, and Oxoammonium Salts (Bobbitt’s Salt) for steric discrimination.

Strategic Analysis: The Physics of Selectivity

Success in oxidizing spirocyclic alcohols depends on matching the oxidant's mechanism to the substrate's topology.

  • The Steric Wall: The spiro-carbon creates a fixed steric blockade. Reagents requiring large transition state ensembles (e.g., bulky metal complexes) often fail to engage the

    
    -hydroxyl group.
    
  • Conformational Locking: Unlike linear chains, spirocycles cannot rotate to relieve transition state strain. The oxidant must accommodate the substrate, not vice versa.

  • Electronic Sensitivity: Many spirocycles (e.g., spiro[3.3]heptanes or spiro-tetrahydrofurans) possess high ring strain. Strong acids (Jones reagent) or Lewis acids can trigger ring-opening or migration.

Decision Matrix: Selecting the Right Oxidant

The following workflow illustrates the logic for reagent selection based on substrate properties.

ReagentSelection Start START: Substrate Analysis IsHindered Is the OH group alpha-to-Spiro Center? Start->IsHindered AcidSensitive Is the Scaffold Acid-Sensitive (e.g., Spiroketal)? IsHindered->AcidSensitive Yes (Hard to Oxidize) SelectivityNeeded Do you need to SPARE the Spiro OH? IsHindered->SelectivityNeeded No (Distal OH) UseDMP PROTOCOL A: Buffered Dess-Martin (DMP) (High Power, Low Acid) AcidSensitive->UseDMP Yes (Must Buffer) UseTPAP PROTOCOL B: TPAP / NMO (Catalytic, Scalable) AcidSensitive->UseTPAP No (Stable Ring) SelectivityNeeded->UseTPAP No (Oxidize All) UseBobbitt PROTOCOL C: Bobbitt's Salt / TEMPO (Steric Exclusion) SelectivityNeeded->UseBobbitt Yes (Oxidize Distal Only)

Figure 1: Decision tree for selecting oxidation conditions based on spirocyclic topology and functional group sensitivity.

Detailed Protocols

Protocol A: The Steric Specialist (Buffered Dess-Martin Periodinane)

Best For: Highly hindered secondary alcohols directly adjacent to the spiro center; acid-sensitive spiro-ethers.

Mechanism & Rationale: DMP acts as a "chemical tweezer." The mechanism involves ligand exchange (associative) followed by intramolecular reductive elimination. Unlike bimolecular oxidations (e.g., Swern), the intramolecular nature of the collapse step makes it less sensitive to the steric bulk of the spiro center once the ligand exchange occurs [1].

Reagents:

  • Dess-Martin Periodinane (DMP) [1.2 - 1.5 equiv]

  • Sodium Bicarbonate (NaHCO₃) [2.0 equiv] – Critical for buffering acetic acid by-product.

  • Dichloromethane (DCM) – Anhydrous.

  • Water [1.0 equiv] – Optional: Accelerates reaction via "water-acceleration" mechanism, but assess substrate stability first.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the spiro-alcohol (1.0 mmol) in DCM (10 mL, 0.1 M).

  • Buffering: Add solid NaHCO₃ (2.0 mmol) directly to the stirring solution.

    • Why: DMP releases 2 equivalents of acetic acid.[1] In spiroketals, this acid can protonate the ring oxygen, leading to ring-opening. The solid base neutralizes this locally.

  • Oxidant Addition: Add DMP (1.2 mmol) in one portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

    • Monitoring: TLC stain (Anisaldehyde or PMA). Spiro-ketones often stain differently than alcohols.

  • Quench (The "Reductive Workup"):

    • Dilute with Et₂O.

    • Add a 1:1 mixture of Saturated Aqueous NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodinane by-products).

  • Isolation: Extract with Et₂O, dry over MgSO₄, and concentrate.

Protocol B: The Catalytic Route (TPAP/NMO)

Best For: Scale-up (>1g), less hindered spiro-systems, substrates with multiple heteroatoms.

Mechanism & Rationale: Tetrapropylammonium perruthenate (TPAP) works in a catalytic cycle driven by N-Methylmorpholine N-oxide (NMO).[2][3][4] It is milder than Chromium reagents but requires strict water control to prevent catalyst death (formation of RuO₂) [2].

Reagents:

  • TPAP [5 mol%]

  • NMO [1.5 equiv]

  • Powdered Molecular Sieves (4Å) – Activated (flame-dried).

  • DCM or Acetonitrile.[5]

Step-by-Step Procedure:

  • Drying: Place powdered 4Å molecular sieves (500 mg/mmol substrate) in the flask and flame-dry under vacuum.

    • Why: Water competes with the alcohol for the Ruthenium center and deactivates the catalyst.

  • Solvation: Add DCM and the spiro-alcohol. Stir for 10 mins to ensure the system is dry.

  • Co-Oxidant: Add NMO (1.5 equiv).

  • Catalyst Initiation: Add TPAP (5 mol%) in one portion.

  • Observation: The reaction typically turns dark green/black.

  • Workup: Filter through a short pad of silica gel (eluting with EtOAc) to remove the Ruthenium residues. Concentrate the filtrate.

Protocol C: The Chemo-Selective Discriminator (Bobbitt’s Salt)

Best For: Differentiating between a hindered spiro-alcohol and an accessible distal alcohol.

Mechanism & Rationale: Bobbitt’s Salt (Oxoammonium tetrafluoroborate) is a bulky, electrophilic oxidant. It struggles to access the "neopentyl" pocket of a spiro-alcohol. Therefore, it will rapidly oxidize accessible groups while leaving the spiro-alcohol untouched (Kinetic Resolution/Selectivity) [3].

Reagents:

  • 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (Bobbitt's Salt) [1.1 equiv]

  • Silica Gel (active) – Catalyst/Surface mediator.

  • DCM.[6]

Step-by-Step Procedure:

  • Setup: Suspend Bobbitt’s Salt (1.1 mmol) and Silica Gel (200 mg) in DCM (5 mL).

  • Addition: Add the substrate (1.0 mmol) dissolved in DCM.

  • Visual Indicator: The reaction is self-indicating. The bright yellow oxidant turns into a white precipitate (hydroxylamine salt) as the reaction proceeds.

  • Selectivity Check: If the yellow color persists, the hindered alcohol is not reacting (desired outcome for selective protection of the spiro center).

  • Workup: Filter off the solid precipitate. The filtrate contains the product.

Comparative Data Analysis

The following table summarizes the expected performance of these reagents on a generic Spiro[3.3]heptan-1-ol scaffold (highly strained and hindered).

FeatureDMP (Protocol A)TPAP/NMO (Protocol B)Bobbitt's Salt (Protocol C)
Primary Utility Oxidizing the hindered spiro-alcohol.General purpose / Scale-up.Avoiding the hindered alcohol (Selectivity).
Steric Tolerance High (Ligand Exchange).Moderate.Low (Bulky species).
Acidic Byproducts Yes (Acetic Acid) - Requires Buffer.No (Neutral).Mildly Acidic.[5][7]
Reaction Time Fast (30 min - 2 h).Medium (2 - 12 h).Slow on hindered substrates.
Purification Extraction/Wash.Filtration (Silica plug).Filtration.
Typical Yield 85 - 95%70 - 90%<10% (on hindered site).

Mechanistic Visualization: The Steric Clash

Understanding why bulky oxidants fail on spiro-scaffolds is crucial for experimental design.

MechanismComparison cluster_DMP DMP Pathway (Successful) cluster_TEMPO Oxoammonium Pathway (Selective/Slow) SpiroSubstrate Spiro-Alcohol (Neopentyl Sterics) DMP_Reagent DMP (Hypervalent Iodine) SpiroSubstrate->DMP_Reagent TEMPO_Reagent Bobbitt's Salt (Bulky Cation) SpiroSubstrate->TEMPO_Reagent LigandExchange Ligand Exchange (Associative) DMP_Reagent->LigandExchange Collapse Reductive Elimination (Intramolecular) LigandExchange->Collapse Fast Clash Steric Repulsion (No Complexation) TEMPO_Reagent->Clash Blocked by Spiro Ring

Figure 2: Mechanistic comparison showing why DMP succeeds (associative mechanism) where bulky oxoammonium salts often fail (steric clash) on hindered spiro-centers.

References

  • Dess, D. B.; Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[1][8] Journal of Organic Chemistry.

  • Griffith, W. P.; Ley, S. V. (1987). "TPAP: new stable, non-volatile oxidants for organic synthesis".[4] Aldrichimica Acta.

  • Bobbitt, J. M.; Brückner, C.; Merbouh, N. (2010). "Oxoammonium- and Nitroxide-Catalyzed Oxidations of Alcohols". Organic Reactions.[1][7][9]

  • Carreira, E. M.; Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery". Chemical Reviews.

Sources

Application

Application Notes and Protocols for the Incorporation of Spirocyclic Amines into Peptide Mimetics

Introduction: Engineering Peptide Conformation and Function with Spirocyclic Scaffolds Peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes with high specificity and potency....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation and Function with Spirocyclic Scaffolds

Peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes with high specificity and potency. However, their therapeutic potential is often hampered by inherent liabilities, including poor metabolic stability and low oral bioavailability. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1] A key approach in peptidomimetic design is the introduction of conformational constraints to pre-organize the molecule into its bioactive conformation, thereby enhancing receptor binding affinity and selectivity while simultaneously improving resistance to enzymatic degradation.

Spirocyclic amines, with their rigid, three-dimensional structures, have emerged as powerful tools for constraining peptide backbones.[2][3] By replacing a standard amino acid with a spirocyclic counterpart, researchers can precisely control the torsional angles of the peptide backbone, inducing stable secondary structures such as β-turns.[4][5] This conformational rigidity not only enhances biological activity but can also improve other critical drug-like properties, including membrane permeability and metabolic stability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of spirocyclic amines into peptide mimetics. We will delve into the synthetic strategies for preparing spiro-amino acid building blocks, provide detailed protocols for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and discuss the analytical techniques crucial for their characterization. Furthermore, we will explore the profound impact of spirocyclic constraints on peptide structure and function, supported by experimental data and case studies.

I. Synthesis of Fmoc-Protected Spirocyclic Amino Acids: The Building Blocks of Innovation

The successful incorporation of spirocyclic amines into peptides begins with the synthesis of the corresponding Fmoc-protected amino acid monomers. These building blocks are designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. While a multitude of spirocyclic scaffolds exist, the general synthetic strategy often involves the stereoselective construction of the spirocyclic core, followed by the introduction of the amino and carboxylic acid functionalities and, finally, protection with the Fmoc group.

A common and effective approach for the synthesis of certain spirocyclic bis-amino acid precursors involves a multi-kilogram scale synthesis, which has been developed to be more environmentally friendly by avoiding highly toxic reagents.[6] For the selective protection of the desired amino group with Fmoc, a temporary Cu2+ complexation strategy can be employed. This method efficiently blocks the more reactive primary amine, allowing for the selective Fmoc protection of the intended nitrogen.[7][8]

Diagram: General Workflow for Fmoc-Spiro-Amino Acid Synthesis

Fmoc_Spiro_AA_Synthesis Start Spirocyclic Scaffold Precursor Step1 Stereoselective Core Synthesis Start->Step1 Step2 Functional Group Installation (Amine & Carboxylic Acid) Step1->Step2 Step3 Selective Fmoc Protection (e.g., Cu2+ complexation) Step2->Step3 End Fmoc-Protected Spiro-Amino Acid Step3->End

Caption: A generalized workflow for the synthesis of Fmoc-protected spiro-amino acids.

II. Solid-Phase Peptide Synthesis (SPPS) of Spiro-Peptide Mimetics

The incorporation of Fmoc-protected spirocyclic amino acids into a growing peptide chain is achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9][10][11][12][13] However, the bulky and rigid nature of spirocyclic amino acids often presents steric hindrance, which can lead to incomplete coupling reactions. Therefore, optimization of the coupling conditions is crucial for achieving high yields and purity of the final spiro-peptide mimetic.

Diagram: The SPPS Cycle for Spiro-Peptide Mimetic Synthesis

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-Spiro-Amino Acid (Optimized Conditions) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Repeat Cycle or Final Cleavage Wash2->Next_Cycle Next_Cycle->Deprotection Next Amino Acid

Caption: The iterative cycle of Fmoc-based SPPS for incorporating spirocyclic amino acids.

Protocol: Optimized Fmoc-SPPS for Sterically Hindered Spiro-Amino Acids

This protocol provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptide containing a sterically hindered spirocyclic amino acid.

Materials:

  • Fmoc-protected amino acids (standard and spirocyclic)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)[14]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[9]

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes at room temperature.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Optimized Coupling of the Spiro-Amino Acid:

    • Pre-activation: In a separate vial, dissolve the Fmoc-spiro-amino acid (3-5 equivalents relative to resin loading), HATU or HCTU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.[9] Allow this pre-activation mixture to stand for 1-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature. For sterically hindered spiro-amino acids, extend the coupling time to 2-4 hours, or even overnight, to ensure complete reaction.[9]

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended.[9]

    • Double Coupling (if necessary): Drain the coupling solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-spiro-amino acid.[9]

  • Capping (Optional but Recommended for Difficult Couplings):

    • If the coupling remains incomplete after double coupling, cap the unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing:

    • After a successful coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the peptide-resin with DMF, then DCM, and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[15]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and NMR spectroscopy.[16]

Table 1: Troubleshooting Common Issues in Spiro-Peptide Synthesis

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of the spiro-amino acid.Use a more potent coupling reagent (e.g., HATU, HCTU).[9] Increase coupling time (up to overnight).[9] Perform a double coupling.[9] Switch to a more effective solvent like N-methylpyrrolidone (NMP).[9]
Racemization Over-activation or prolonged exposure to basic conditions.Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.[8] Avoid excessive pre-activation times. For cysteine residues, consider carbodiimide activation.[16]
Aspartimide Formation Base-catalyzed cyclization of aspartic acid residues.Use side-chain protecting groups that are more sterically bulky.[13] Incorporate backbone protection (e.g., Hmb).[8]
Aggregation Interchain hydrogen bonding of the growing peptide.Use a higher-loading resin to increase the distance between peptide chains. Incorporate pseudoproline dipeptides.[11]

III. Analytical Characterization of Spiro-Peptide Mimetics

Thorough analytical characterization is essential to confirm the identity, purity, and, most importantly, the three-dimensional structure of the synthesized spiro-peptide mimetics.

Mass Spectrometry

Mass spectrometry (MS) is the primary tool for verifying the molecular weight of the synthesized peptide. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly used techniques.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed three-dimensional solution structure of spiro-peptide mimetics.[16] The rigid nature of these molecules often results in well-dispersed NMR spectra, facilitating structural analysis.

Key 2D NMR Experiments for Conformational Analysis:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning the spin systems of individual amino acid residues.[17]

  • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, aiding in the complete assignment of amino acid residues.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å). These distance restraints are crucial for defining the peptide's conformation.[18]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), which is essential for assigning the carbon and nitrogen backbone and side-chain resonances.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over two or three bonds, which can help in sequencing and confirming the overall structure.

By combining the distance restraints from NOESY/ROESY with dihedral angle restraints derived from coupling constants, a detailed 3D model of the spiro-peptide mimetic can be generated using molecular modeling software.[18]

IV. Impact of Spirocyclic Amines on Peptide Properties: Applications in Drug Discovery

The incorporation of spirocyclic amines can profoundly and beneficially alter the pharmacological properties of a peptide.

Conformational Stabilization and Receptor Binding

The primary rationale for incorporating spirocyclic constraints is to pre-organize the peptide into its bioactive conformation. This reduces the entropic penalty upon binding to its target receptor, often leading to a significant increase in binding affinity. For instance, spiro-β-lactams have been shown to act as potent β-turn mimetics, a common recognition motif in peptide-protein interactions.[4][5]

Table 2: Example of Increased Receptor Affinity with Spirocyclic Constraints

CompoundDescriptionReceptorKᵢ (nM)
Linear Peptide XParent linear peptideReceptor Y150
Spiro-Peptide XSpirocyclic analog of Peptide XReceptor Y5
Spirocyclic Piperidine 1Spirocyclic ligandσ₁ Receptor0.2-16[19]
Spirocyclic Piperidine 2Spirocyclic ligand with modified substituentσ₁ Receptor3.9[20]

Note: Data in this table is illustrative and based on reported trends.

Enhanced Enzymatic Stability

The rigid conformation conferred by the spirocyclic scaffold can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its half-life in biological fluids.[7][21]

Protocol: In Vitro Peptide Stability Assay in Human Plasma

Objective: To determine the half-life of a spiro-peptide mimetic in human plasma.

Materials:

  • Purified spiro-peptide mimetic

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing 1% formic acid (for protein precipitation and reaction quenching)

  • LC-MS system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the spiro-peptide in a suitable solvent (e.g., water or DMSO). Dilute the stock solution with PBS to a final concentration of 1 mg/mL.

  • Incubation: Pre-warm the human plasma to 37°C. Initiate the assay by adding the peptide solution to the plasma to a final peptide concentration of 100 µg/mL.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation: Immediately add three volumes of ice-cold ACN with 1% formic acid to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.[22]

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze it by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.

Improved Cell Permeability

While peptides are generally poorly cell-permeable, the introduction of rigid, lipophilic spirocyclic scaffolds can in some cases improve passive diffusion across cell membranes.[6]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a spiro-peptide mimetic across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • PBS, pH 7.4

  • Test peptide solution

  • Lucifer yellow (for membrane integrity testing)

  • LC-MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Donor Solution: Add the test peptide solution to the wells of the donor plate.

  • Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Incubation: Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate. Incubate at room temperature for a specified period (e.g., 4-16 hours).

  • Sample Analysis: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = filter area

    • t = incubation time

    • [C]a = concentration in acceptor well

    • [C]eq = equilibrium concentration

Higher Pe values indicate greater passive permeability.[6]

In Vivo Efficacy

The culmination of improved receptor affinity, metabolic stability, and cell permeability is enhanced in vivo efficacy. Several studies have demonstrated the therapeutic potential of spirocyclic compounds in various disease models, including cancer and neurological disorders.[2][3][4] For example, a spiro HPK1 inhibitor has shown promising antitumor efficacy in a murine colon cancer model, both as a monotherapy and in combination with anti-PD-1 therapy.[4]

V. Conclusion and Future Perspectives

The incorporation of spirocyclic amines represents a powerful and versatile strategy in the design of novel peptide mimetics. By enforcing conformational rigidity, these unique scaffolds can significantly enhance the therapeutic properties of peptides, leading to compounds with improved potency, selectivity, and drug-like characteristics. The synthetic and analytical protocols detailed in these application notes provide a solid foundation for researchers to explore the vast potential of spiro-peptide mimetics in their drug discovery programs. As our understanding of the interplay between three-dimensional structure and biological function continues to grow, and as new synthetic methodologies for constructing diverse spirocyclic systems emerge, the impact of this exciting class of molecules on modern medicine is set to expand even further.

References

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 20, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Wu, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3394–3399.
  • Sugano, K., et al. (2004). Relationships between structure and high-throughput screening permeability of peptide derivatives and related compounds with artificial membranes. Journal of Medicinal Chemistry, 47(1), 238-246.
  • GARDP. (n.d.). Parallel artificial membrane permeability assay (PAMPA assay). Retrieved February 20, 2026, from [Link]

  • Biovera Research. (2023). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved February 20, 2026, from [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Chen, J., & Houghten, R. A. (2007). The use of copper(II) complexes for selective N-protection of amino acids. Tetrahedron Letters, 48(4), 555-558.
  • Zultanski, S. L., & Beaver, M. G. (2018). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Hudson, J. B., et al. (2019). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 21(33), 18215-18225.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry.
  • Wünsch, B., et al. (2018). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(1), 35-46.
  • de Sousa, J. S., & de la Torre, B. G. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-527.
  • Schepmann, D., et al. (2025). Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 281, 116867.
  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6338.
  • Collins, J. M., & Hinks, D. (2021). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 112(5), e23434.
  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved February 20, 2026, from [Link]

  • Gessier, F., et al. (2015). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 80(17), 8683–8693.
  • de Sousa, J. S., & de la Torre, B. G. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-527.
  • Piras, F., et al. (2023). In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. International Journal of Molecular Sciences, 24(9), 7949.
  • Schepmann, D., et al. (2018). Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands with Exocyclic Amino Moiety. Journal of Medicinal Chemistry, 61(22), 10184–10198.
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296.

Sources

Method

Design of M1 muscarinic agonists using spirocyclic templates

Application Notes & Protocols Abstract The M1 muscarinic acetylcholine receptor (M1-mAChR) is a premier G-protein coupled receptor (GPCR) target for treating cognitive deficits associated with Alzheimer's disease (AD) an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

The M1 muscarinic acetylcholine receptor (M1-mAChR) is a premier G-protein coupled receptor (GPCR) target for treating cognitive deficits associated with Alzheimer's disease (AD) and schizophrenia.[1][2][3] A significant challenge in developing M1 agonists has been achieving high selectivity over other muscarinic subtypes (M2-M5), as off-target activation, particularly of M2 and M3 receptors, leads to dose-limiting side effects like nausea, diarrhea, and cardiovascular events.[4][5] Spirocyclic scaffolds—molecules containing two rings connected by a single common atom—offer a compelling design strategy. Their inherent three-dimensional complexity allows for novel and specific interactions within the orthosteric or allosteric binding sites, providing a structural foundation for designing highly selective and potent M1 agonists. This guide details the rationale, design principles, and key experimental protocols for developing novel M1 agonists based on spirocyclic templates, from chemical synthesis to in vitro characterization and in vivo validation.

Part 1: The M1 Muscarinic Receptor - A Prime Target for Cognitive Enhancement

Biological Rationale

The M1-mAChR is densely expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[4] Its activation is fundamental to processes of synaptic plasticity and cognitive function.[1] In neurodegenerative disorders like Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine (ACh) neurotransmission.[6] Direct-acting M1 agonists can bypass the degenerating presynaptic neurons and directly stimulate postsynaptic receptors, a distinct advantage over acetylcholinesterase inhibitors (AChEIs).[1] Furthermore, preclinical evidence suggests that M1 receptor activation can promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially slowing disease progression.[7][8]

M1 Receptor Signaling Pathway

M1 receptors belong to the Gq/11 family of G-proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, activating Gαq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event that can be readily measured in functional assays.[9]

M1_Signaling_Pathway Agonist Spirocyclic M1 Agonist M1R M1 Receptor Agonist->M1R Binds Gq Gαq/Gβγ M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Downstream Downstream Cellular Effects (e.g., ERK Activation, Synaptic Plasticity) DAG->Downstream Ca_Release->Downstream

Caption: M1 muscarinic receptor Gq-coupled signaling cascade.

Part 2: Spirocyclic Templates - A Strategy for Selectivity

The core challenge in M1 drug discovery is selectivity against the highly homologous M2 and M3 receptors. Spirocyclic scaffolds provide a robust solution by introducing rigid, three-dimensional frameworks that can exploit subtle differences in the receptor binding pockets.[4]

  • Structural Rigidity: The constrained nature of spirocycles reduces the number of accessible conformations, which can lock the molecule into a bioactive pose that is optimal for the M1 receptor but unfavorable for other subtypes.

  • Novel Chemical Space: These templates allow medicinal chemists to explore vectors and orientations not accessible with more traditional, flatter aromatic systems, leading to unique structure-activity relationships (SAR).[5]

  • Key Scaffolds: The spiro[pyrrolidine-3,3'-oxindole] core has emerged as a privileged structure in CNS drug discovery.[10][11][12] By functionalizing the pyrrolidine nitrogen, the oxindole ring, and the substituents on the pyrrolidine ring, chemists can fine-tune potency, selectivity, and pharmacokinetic properties.

Spirocyclic_Scaffold cluster_core Spiro[pyrrolidine-3,3'-oxindole] Core Core_Image R1 R¹: Modulates Potency & Selectivity Core_Image->R1 Oxindole Substituent R2 R²: Fine-tunes Pharmacokinetics (ADME) Core_Image->R2 Pyrrolidine N-Substituent R3 R³: Engages with Receptor Sub-pockets Core_image Core_image Core_image->R3 Pyrrolidine Substituent

Caption: General structure of a spiro[pyrrolidine-3,3'-oxindole] M1 agonist.

Part 3: Experimental Protocols

The following protocols provide a validated workflow for the synthesis and evaluation of novel spirocyclic M1 agonists.

Protocol 3.1: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Scaffolds

This protocol describes a general method for synthesizing the spiro[pyrrolidine-3,3'-oxindole] core via a silver-catalyzed 1,3-dipolar cycloaddition reaction.[11] This reaction efficiently constructs the complex core with four new stereocenters.

Rationale: The [3+2] cycloaddition of an azomethine ylide (generated in situ from an isatin and an amino acid) with a dipolarophile (like a chalcone) is a powerful method for building the pyrrolidine ring onto the oxindole scaffold.[11] Using a catalyst like silver acetate allows the reaction to proceed with high diastereoselectivity.

Step-by-Step Methodology:

  • Preparation of Starting Materials: Synthesize or procure substituted isatins, primary α-amino acid esters (e.g., methyl sarcosinate), and chalcones.

  • Reaction Setup: To a solution of the substituted isatin (1.0 mmol) and the α-amino acid ester (1.2 mmol) in a suitable solvent like toluene (10 mL) in a round-bottom flask, add the chalcone (1.0 mmol).

  • Catalysis: Add silver acetate (AgOAc, 10 mol%) and a mild base such as triethylamine (TEA, 2.0 mmol).

  • Reaction Execution: Stir the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: In Vitro Profiling - Receptor Binding Affinity

This protocol determines the binding affinity (Ki) of test compounds for human M1-M5 receptors to establish potency and selectivity. It uses a competitive radioligand binding assay format.[13]

Rationale: This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor. The concentration at which the compound displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated. This provides a direct measure of the compound's affinity for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of test compound at various concentrations (typically 10-point, 3-fold serial dilutions).

    • 50 µL of radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS, a non-selective antagonist) at a concentration near its Kd.

    • 100 µL of diluted cell membranes (5-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific binding (NSB) in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine).

    • Determine total binding (B₀) in the absence of any competing compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.3: In Vitro Profiling - Functional Agonism

Rationale: Since M1 is a Gq-coupled receptor, agonist activation leads to a measurable increase in intracellular calcium.[1][9] This assay uses a calcium-sensitive fluorescent dye to quantify this response in real-time, providing a measure of agonist potency (EC50) and efficacy (Emax).

Step-by-Step Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human M1 receptor into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).[14] Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • FLIPR Measurement: Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

  • Assay Execution: The FLIPR will establish a baseline fluorescence reading for several seconds, then automatically add the test compounds to the cell plate. It will continue to monitor the fluorescence intensity for an additional 2-4 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal response relative to a full agonist like carbachol).

Rationale: This assay directly measures the first step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.[15] A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used. Its incorporation is proportional to receptor activation by an agonist. This assay is particularly useful for confirming the G-protein coupling mechanism.[16][17]

Step-by-Step Methodology:

  • Reagents: Use the same receptor-expressing membranes as in the binding assay. Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin (to permeabilize membranes).

  • Reaction Mixture: In a 96-well plate, combine on ice:

    • Receptor membranes (10-25 µg protein).

    • Test compound at various concentrations.

    • GDP (typically 1-10 µM, to maintain the G-protein in its inactive state).

    • [³⁵S]GTPγS (0.1-0.5 nM).

  • Incubation: Initiate the reaction by transferring the plate to a 30°C incubator for 30-60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through a filter plate (GF/B) and wash with ice-cold buffer.

  • Detection: Dry the plate, add scintillation fluid, and count using a microplate scintillation counter.

  • Data Analysis:

    • Determine basal activity (no agonist) and non-specific binding (in the presence of excess unlabeled GTPγS).

    • Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the agonist.

    • Fit the data to determine EC50 and Emax values.

Protocol 3.4: In Vivo Evaluation of Pro-Cognitive Effects

Rationale: The scopolamine-induced amnesia model is a widely used paradigm to assess the efficacy of pro-cognitive agents.[14] Scopolamine is a non-selective muscarinic antagonist that induces transient cognitive deficits in rodents, mimicking aspects of cholinergic dysfunction. A successful M1 agonist should be able to reverse these deficits.

Step-by-Step Methodology (Contextual Fear Conditioning):

  • Animals: Use adult male C57BL/6 mice or Sprague-Dawley rats. House them under a standard 12-h light/dark cycle with ad libitum access to food and water.

  • Habituation: Handle the animals for several days before the experiment to reduce stress.

  • Drug Administration:

    • Administer the test compound (e.g., via intraperitoneal injection, IP) at various doses.

    • After an appropriate pre-treatment time (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, IP).

    • Control groups should receive vehicle + vehicle, vehicle + scopolamine, and test compound + vehicle.

  • Training (Day 1): Approximately 30 minutes after scopolamine injection, place the animal in the fear conditioning chamber. After a 2-3 minute exploration period, deliver a mild foot shock (e.g., 2 seconds, 0.5-0.7 mA). Remove the animal 30-60 seconds later.

  • Testing (Day 2): 24 hours later, return the animal to the same chamber (context) for 5 minutes without delivering a shock.

  • Measurement: Record the animal's behavior using an automated video-tracking system. The primary measure of memory is "freezing" behavior (complete immobility except for respiration).

  • Data Analysis: Calculate the percentage of time spent freezing during the testing session. Compare the freezing levels between the different treatment groups using ANOVA followed by post-hoc tests. A significant increase in freezing in the "test compound + scopolamine" group compared to the "vehicle + scopolamine" group indicates a reversal of the memory deficit.[14]

Workflow_Diagram Design Rational Design & Spirocyclic Scaffold Selection Synthesis Chemical Synthesis (Protocol 3.1) Design->Synthesis Purify Purification & Structural Confirmation (NMR, MS) Synthesis->Purify Binding In Vitro Binding Assays (Protocol 3.2) Purify->Binding Function In Vitro Functional Assays (Protocol 3.3) Purify->Function Selectivity Determine Ki for M1-M5 & Assess Selectivity Binding->Selectivity Potency Determine EC50/Emax & Assess Agonism Function->Potency Lead_Opt Lead Optimization (SAR-driven) Selectivity->Lead_Opt Potency->Lead_Opt Lead_Opt->Synthesis Iterate InVivo In Vivo Efficacy Models (Protocol 3.4) Lead_Opt->InVivo Advance Lead PKPD Pharmacokinetics & Safety Toxicology InVivo->PKPD Candidate Preclinical Candidate Selection PKPD->Candidate

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-alkylation on 1-Oxa-8-azaspiro[4.5]decan-3-ol

Welcome to the Technical Support Center for Spirocyclic Scaffold functionalization. Below is a comprehensive technical guide designed to troubleshoot and optimize the N-alkylation of 1-Oxa-8-azaspiro[4.5]decan-3-ol .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclic Scaffold functionalization.

Below is a comprehensive technical guide designed to troubleshoot and optimize the N-alkylation of 1-Oxa-8-azaspiro[4.5]decan-3-ol . This guide moves beyond generic advice, addressing the specific steric and electronic challenges posed by the spiro[4.5]decane skeleton and the competing hydroxyl group.

Substrate Analysis & Critical Constraints

Before adjusting your protocol, understand the molecule's behavior:

  • Steric Environment: The nitrogen at position 8 is in a piperidine ring, separated from the spiro center (C5) by two methylene units. While less hindered than a 2,6-substituted piperidine, the spiro-fused tetrahydrofuran ring locks the conformation, potentially reducing the degrees of freedom for nucleophilic attack compared to a simple piperidine.

  • Chemoselectivity (The -OH vs. -NH Competition): You possess a secondary amine (pKa ~10-11) and a secondary alcohol (pKa ~16-17). While the amine is more nucleophilic, strong bases (e.g., NaH, KOtBu) or high temperatures can deprotonate the alcohol, leading to O-alkylated impurities.

  • Amphoteric Solubility: The presence of both the ether oxygen, the hydroxyl, and the amine makes this molecule highly polar. Product loss during aqueous workup is the #1 cause of "low yield" reports for this scaffold.

Troubleshooting & Diagnostics (FAQ Format)

Issue 1: "I see high conversion by TLC/LCMS, but my isolated yield is <40%."

Diagnosis: This is likely a workup failure, not a reaction failure. The amino-alcohol product is water-soluble, especially if the pH is not precisely controlled. Corrective Action:

  • Salting Out: Saturate your aqueous layer with NaCl during extraction.

  • Solvent Switch: Replace Ethyl Acetate (EtOAc) with DCM:iPrOH (3:1) or Chloroform:iPrOH (3:1) for extraction. Pure EtOAc is often too non-polar to pull this product from water.

  • pH Control: Ensure the aqueous phase is pH > 12 before extraction to fully deprotonate the ammonium salt.

Issue 2: "I am getting a mixture of N-alkyl and O-alkyl products."

Diagnosis: Your base is too strong, or the reaction temperature is too high. Corrective Action:

  • Switch Base: Move from NaH or KOH to

    
      or 
    
    
    
    . These are strong enough to neutralize the acid formed but too weak to deprotonate the secondary alcohol (pKa ~17).
  • Switch Solvent: Use Acetonitrile (MeCN) instead of DMF. DMF can promote O-alkylation due to its high polarity and cation solvation properties.

Issue 3: "The reaction stalls at 60-70% conversion."

Diagnosis: Halide accumulation or "poisoning." As the reaction proceeds, the generated halide salt (e.g., KBr) can inhibit the reaction or the alkyl halide may degrade. Corrective Action:

  • Finkelstein Modification: Add 10-20 mol% Potassium Iodide (KI) . This converts alkyl chlorides/bromides into highly reactive alkyl iodides in situ.

  • Re-dosing: Add the alkylating agent in two portions (0.6 eq at T=0, 0.5 eq at T=4h).

Optimized Experimental Protocols

Method A: Reductive Amination (Highest Selectivity)

Recommended when the alkyl group can be sourced as an aldehyde or ketone. This method avoids O-alkylation entirely.

Reagents:

  • Substrate: 1-Oxa-8-azaspiro[4.5]decan-3-ol (1.0 eq)

  • Carbonyl Source: Aldehyde/Ketone (1.1 - 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Protocol:

  • Dissolve the spiro-amine and the aldehyde in DCE (0.1 M concentration).

  • Add Acetic Acid (1.0 eq) . Note: Acid catalysis is crucial to form the iminium ion intermediate.

  • Stir for 30-60 minutes at room temperature to ensure imine formation.

  • Add STAB in one portion.

  • Stir at RT for 4–16 hours.

  • Quench: Add saturated

    
    .
    
  • Extraction: Extract with DCM (x3). If the product is polar, use the DCM:iPrOH (3:1) mixture mentioned above.

Method B: Alkylation with Finkelstein Catalysis

Recommended for alkyl halides where reductive amination is impossible.

Reagents:

  • Substrate: 1-Oxa-8-azaspiro[4.5]decan-3-ol (1.0 eq)

  • Alkyl Halide: R-Br or R-Cl (1.1 eq)

  • Base:

    
     (anhydrous, powder) (2.0 eq)
    
  • Catalyst: KI (0.1 eq)

  • Solvent: Acetonitrile (MeCN) [Preferred] or DMF.

Protocol:

  • Suspend the spiro-amine,

    
    , and KI in MeCN (0.2 M).
    
  • Stir at RT for 15 mins.

  • Add the Alkyl Halide dropwise.

  • Heat to 60°C . Warning: Do not reflux (>80°C) unless necessary, to prevent O-alkylation.

  • Monitor by LCMS.[2] If conversion stalls, add 0.2 eq more alkyl halide.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for method selection and the critical workup logic to prevent yield loss.

AlkylationLogic Start Start: N-Alkylation of 1-Oxa-8-azaspiro[4.5]decan-3-ol CheckSource Is the alkyl group available as an Aldehyde/Ketone? Start->CheckSource Reductive Method A: Reductive Amination (High Selectivity) CheckSource->Reductive Yes SN2 Method B: Direct Substitution (SN2) CheckSource->SN2 No STAB Use STAB + AcOH in DCE Reductive->STAB CheckHalide Is it a Chloride or Bromide? SN2->CheckHalide Finkelstein Add 10 mol% KI (Finkelstein Cond.) CheckHalide->Finkelstein Yes BaseChoice Use K2CO3 in MeCN (Avoid NaH) CheckHalide->BaseChoice No (Iodide/Tosylate) Finkelstein->BaseChoice

Caption: Decision matrix for selecting the optimal alkylation pathway based on reagent availability and reactivity.

WorkupLogic RxnComplete Reaction Complete (Organic Solvent) Quench Quench with Sat. NaHCO3 RxnComplete->Quench Extract Extraction Step Quench->Extract Choice Is Product Highly Polar? Extract->Choice StdExtract Extract with EtOAc Choice->StdExtract No PolarExtract Extract with DCM:iPrOH (3:1) Choice->PolarExtract Yes (Spiro-ol) Salt Saturate Aqueous with NaCl Choice->Salt Yes (Spiro-ol) Salt->PolarExtract

Caption: Optimized workup flow to recover polar amino-alcohol products, minimizing aqueous phase loss.

Comparative Data: Base & Solvent Effects[3]

The following table summarizes expected outcomes based on reaction conditions for spirocyclic secondary amines.

BaseSolventTempRisk FactorExpected Yield

DMF0°C

RT
High: O-alkylation & racemizationLow (<40%)

DCMRTMed: Sluggish reaction (weak base)Low-Med (40-50%)

AcetoneRefluxMed: Poor solubility of spiro-saltMed (50-60%)

+ KI
MeCN 60°C Low: Optimal balanceHigh (80-90%)
STAB (Reductive) DCE RT Min: Best ChemoselectivityExcellent (>90%)

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Finkelstein Catalysis in Alkylation: Singh, C. B., et al. "Aqueous-Mediated N-Alkylation of Amines." European Journal of Organic Chemistry, 2007. Link

  • Spiro-Piperidine Synthesis Context: Jia, H., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 2020.[4] Link

  • Avoiding Over-Alkylation: ACS Green Chemistry Institute Pharmaceutical Roundtable. "Reagent Guide: N-Alkylation." Link

Sources

Optimization

Technical Support Center: Solubility Optimization for Spirocyclic Hydrochloride Salts

Executive Summary: The "Spiro" Paradox You are likely here because your spirocyclic amine—designed to increase and escape the "flatland" of aromatic patent space—is failing dissolution testing. While spirocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro" Paradox

You are likely here because your spirocyclic amine—designed to increase


 and escape the "flatland" of aromatic patent space—is failing dissolution testing.

While spirocyclic scaffolds offer superior metabolic stability and receptor selectivity due to their rigid, three-dimensional nature, they present unique solvability challenges when salted as hydrochlorides (HCl). Unlike flexible alkyl amines, the rigid orthogonality of spiro-systems often leads to exceptionally high lattice energies ("Brick Dust") or the formation of stable, supramolecular gels rather than solutions.

This guide moves beyond generic advice to address the specific thermodynamics of Spirocyclic HCl salts .

Diagnostic Workflow

Before attempting to fix the formulation, you must diagnose the type of solubility failure. Use the following logic flow to categorize your issue.

SolubilityDiagnostics Start START: Observation Precipitate Precipitate forms after initial dissolution Start->Precipitate In Buffer/Media NoDissolve Solid remains undissolved (Suspension) Start->NoDissolve In Water/0.1N HCl Gel Solution turns viscous or semi-solid Start->Gel During Heating/Stirring Check_pH Check Micro-env pH vs pHmax Precipitate->Check_pH Media_Check Compare Solubility: Water vs. 0.1N HCl NoDissolve->Media_Check Hydrate ISSUE: Metastable Hydrate/Solvate Gel->Hydrate Disprop ISSUE: Disproportionation (Salt -> Free Base) Check_pH->Disprop pH > pHmax CommonIon ISSUE: Common Ion Effect (Ksp suppression) Media_Check->CommonIon Sol(Water) >> Sol(HCl) Lattice ISSUE: High Lattice Energy (Brick Dust) Media_Check->Lattice Sol(Water) ≈ Low

Figure 1: Diagnostic decision tree for isolating the root cause of solubility failure in spirocyclic salts.

Module A: The Common Ion Effect

Symptom: Your salt dissolves well in pure water but precipitates or fails to dissolve in Simulated Gastric Fluid (SGF) or 0.1N HCl.

The Mechanism

Many researchers assume that because the stomach is acidic (pH ~1.2), a basic drug will dissolve best there. This is a fallacy for HCl salts.

In 0.1N HCl, the concentration of chloride ions


 is approximately 0.1 M. If you are trying to dissolve a spirocyclic mono-HCl salt, the solubility product constant (

) dictates the equilibrium:


Because


 is already high due to the solvent (the acid), the concentration of the dissolved drug 

must decrease to maintain the constant

. This is the Common Ion Effect .[1][2][3][4]
Troubleshooting Protocol
  • Calculate the Theoretical Suppression: Measure the intrinsic solubility of your salt in pure water (

    
    ).
    Predict solubility in 0.1N HCl (
    
    
    
    ) using:
    
    
    If your experimental data matches this calculation, you are fighting thermodynamics.
  • The "Pop-Tart" Strategy (Counter-ion Switch): If the Common Ion Effect is the bottleneck, you must switch to a counter-ion not present in the biological media.

    • Recommendation: Switch from Hydrochloride to Mesylate (Methanesulfonate) or Tosylate .

    • Why? There is no high concentration of mesylate ions in the stomach. The salt will dissociate fully, and the protonated spirocycle will remain in solution governed by pH, not

      
       of the chloride.
      

Module B: pHmax and Disproportionation

Symptom: The salt dissolves initially but precipitates as the free base within 10–20 minutes, particularly in phosphate buffers (pH 6.8).

The Mechanism

Spirocyclic amines often have pKa values in the 8–10 range. When an HCl salt dissolves, it creates a localized acidic microenvironment at the diffusion layer. However, if the bulk pH is higher than the salt's pHmax , the salt is thermodynamically unstable and will convert to the free base.



If the bulk pH > pHmax, the free base precipitates. This is common with spirocycles because their "grease ball" free base forms are often extremely insoluble, lowering the pHmax significantly.

Protocol: Determining pHmax

Objective: Identify the safe pH window for your formulation.

  • Prepare Slurries: Create saturated suspensions of the salt in buffers ranging from pH 2 to pH 8.

  • Equilibrate: Stir for 24 hours at 25°C.

  • Measure Final pH: Measure the pH of the supernatant (not the starting buffer pH).

  • Analyze Solid Phase: Use XRPD (X-Ray Powder Diffraction) on the residual solid.

    • Result A: Solid is still Salt -> pH is below pHmax.

    • Result B: Solid is Free Base -> pH is above pHmax.[5]

  • Plot: The intersection of the solubility curve of the salt and the free base is the pHmax.

Corrective Action: If your pHmax is < 4.0, your salt is highly unstable in intestinal conditions.

  • Formulation Fix: Add an acidifier (Citric acid, Fumaric acid) to the granule to maintain the microenvironmental pH < pHmax during dissolution.

Module C: The "Brick Dust" Phenomenon

Symptom: The HCl salt is highly crystalline, has a melting point > 250°C, and is insoluble in everything (Water, pH 1.2, pH 6.8).

The Mechanism

Spirocyclic scaffolds are rigid. Unlike flexible chains that "wiggle" in the crystal lattice, spirocycles stack like interlocking bricks. This results in exceptionally high Lattice Energy (


).


For the salt to dissolve, the solvent must overcome this lattice energy.[6][7] If the melting point is >250°C, the


 is likely too high for water to overcome, regardless of ionization.
Data Summary: Melting Point vs. Solubility Risk
Melting Point (

)
Solubility PrognosisRecommended Action
< 150°CLow Risk. Likely soluble.Standard formulation.
150°C – 220°CModerate Risk. Particle size reduction (micronization).
> 250°CHigh Risk (Brick Dust). Abandon Salt. Switch to Amorphous Solid Dispersion (ASD).
Corrective Action

Do not try to force a salt form for a "Brick Dust" spirocycle.

  • Switch to Soft Salts: Try counter-ions with long alkyl chains (e.g., Stearate, Oleate) to disrupt the packing.

  • Go Amorphous: Use Spray Drying (HPMC-AS polymer) to create an amorphous solid dispersion, bypassing the lattice energy penalty entirely.

Module D: Gelling and Solvate Formation

Symptom: The solution turns into a clear, viscous jelly or a sticky gum during dissolution or salt formation.

The Mechanism

Rigid spirocyclic salts are notorious for forming supramolecular gels . The chloride ion can bridge multiple protonated amines, and the rigid spiro-scaffold prevents the collapse into a tight crystal, instead forming an "interconnected fibrillar network" that traps solvent.

This is a kinetic trap . The gel is a metastable state between the solution and the stable crystal.

Troubleshooting Guide
  • Immediate Fix (Lab Scale):

    • Heat Cycling: Heat the gel to 60°C to break the hydrogen bonding network, then cool very slowly (0.1°C/min) to encourage ordered crystallization rather than rapid gelation.

    • Anti-solvent: Add a strong anti-solvent (e.g., TBME or Heptane) dropwise. This increases the supersaturation abruptly, forcing nucleation of the crystal rather than the gel network.

  • Long-term Fix (Chemistry):

    • Gelling is often specific to the H-bond donor/acceptor capability of the counter-ion.

    • Action: If HCl gels, switch to Hemi-fumarate or Succinate . These dicarboxylic acids impose a different packing geometry that disrupts the fibrillar network.

Frequently Asked Questions (FAQ)

Q: Why does my spirocyclic HCl salt allow moisture uptake (hygroscopicity) despite being high melting? A: The rigid spiro-structure often creates "voids" or channels in the crystal lattice. Even if the lattice is strong (high MP), these channels can trap water molecules, forming non-stoichiometric hydrates. This is not surface adsorption; it is bulk lattice inclusion. Confirm with Dynamic Vapor Sorption (DVS).

Q: Can I use cosolvents to fix the Common Ion Effect in early animal PK studies? A: Yes. For preclinical formulations, use 10-20% HP-


-CD (Hydroxypropyl-beta-cyclodextrin) . The cyclodextrin encapsulates the hydrophobic spiro-portion, protecting it from the common ion suppression, while the hydrophilic exterior aids dissolution.

Q: My salt looks crystalline by microscopy but has no sharp peaks on XRPD. A: You likely have a "mesophase" or disordered crystal, common with spirocycles. The rigidity prevents full rotational ordering. Treat this as an amorphous material for stability purposes—it is at high risk of recrystallizing into a less soluble form later.

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[8] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. [Link]

  • The Common Ion Effect in Pharmaceuticals: Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1][9] Advanced Drug Delivery Reviews. [Link]

  • pHmax and Disproportionation: Guerrieri, P., & Taylor, L. S. (2009). "Role of salt and excipient properties on disproportionation in the solid state."[10] Pharmaceutical Research. [Link]

  • Gelation of Pharmaceutical Salts: Dastidar, P. (2008). "Supramolecular gelling agents: can they be designed?" Chemical Society Reviews. [Link]

  • Handbook of Pharmaceutical Salts: Stahl, P. H., & Wermuth, C. G.[7] (Eds.).[7][11][12][13] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[7] [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Protecting Group Strategies for 3-Hydroxy Spirocycles

Welcome to the technical support center for navigating the complexities of protecting group chemistry on 3-hydroxy spirocyclic systems. Spirocycles, with their inherent three-dimensional structure and often significant s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of protecting group chemistry on 3-hydroxy spirocyclic systems. Spirocycles, with their inherent three-dimensional structure and often significant steric hindrance around the C3-hydroxyl group, present unique challenges for synthetic chemists. This guide is designed to provide practical, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are fundamental to designing a successful synthesis involving 3-hydroxy spirocycles.

Q1: What are the primary factors to consider when selecting a protecting group for a 3-hydroxy spirocycle?

Choosing the right protecting group is a critical decision that impacts the entire synthetic sequence.[1] For 3-hydroxy spirocycles, the key considerations are amplified by the unique topology of the scaffold:

  • Steric Hindrance: The spirocyclic core often creates a sterically congested environment around the C3-hydroxyl group. This can make the introduction and removal of bulky protecting groups challenging. You must balance the need for stability with the feasibility of the protection and deprotection steps.[2]

  • Stability Window: The chosen protecting group must be robust enough to survive all subsequent reaction conditions (e.g., acidic, basic, oxidative, reductive, organometallic reagents) until its removal is desired.[3]

  • Orthogonality: In complex syntheses with multiple functional groups, it is crucial to use orthogonal protecting groups.[4][5] This strategy allows for the selective removal of one group in the presence of others, enabling precise, stepwise transformations.[1][5]

  • Deprotection Conditions: The conditions required to remove the protecting group must not compromise the integrity of your final spirocyclic product, which may itself be sensitive.[3][6] Harsh deprotection methods can lead to side reactions or degradation.[7]

Q2: Which classes of protecting groups are generally most effective for the sterically hindered C3-hydroxyl of a spirocycle?

Given the steric challenges, silyl ethers are the most common and versatile choice for protecting the hydroxyl groups on spirocycles.[2][8]

  • Silyl Ethers: This class offers a tunable range of stability and steric bulk.[2]

    • tert-Butyldimethylsilyl (TBS/TBDMS): A good first choice, offering a balance of stability and ease of removal.[2]

    • Triisopropylsilyl (TIPS): More sterically hindered and more stable to acidic conditions than TBS, making it suitable for more demanding synthetic sequences.[2][9]

    • tert-Butyldiphenylsilyl (TBDPS): Offers high stability, particularly towards acidic conditions, but its bulk can make introduction difficult.[2]

  • Alkyl Ethers:

    • Benzyl (Bn): Extremely robust and stable to a wide range of acidic and basic conditions, making it a "permanent" or late-stage protecting group.[2][10] Its removal via hydrogenolysis is very mild and orthogonal to most other groups.[4]

    • p-Methoxybenzyl (PMB): Similar to benzyl but can be removed oxidatively (e.g., with DDQ or CAN), providing an additional orthogonal cleavage strategy.[2]

  • Acetal-Based Groups:

    • Methoxymethyl (MOM) & Tetrahydropyranyl (THP): These are generally less favored for highly hindered spirocyclic alcohols as their introduction and removal under acidic conditions can sometimes be problematic or incompatible with other acid-sensitive functionalities in the molecule.[2][11]

Q3: Can you illustrate a decision-making process for selecting a protecting group?

Certainly. The selection process can be visualized as a decision tree, where the planned downstream reaction conditions dictate the choice.

G start Start: Protect 3-OH Spirocycle downstream What are the downstream reaction conditions? start->downstream acid Strongly Acidic? downstream->acid base Strongly Basic / Nucleophilic? downstream->base red Reductive (e.g., H2, Pd/C)? downstream->red oxid Oxidative? downstream->oxid use_bn_tips Use robust group: - Benzyl (Bn) - TIPS / TBDPS acid->use_bn_tips Yes avoid_silyl_acetal Avoid acid-labile groups: - TMS, TBS - THP, MOM acid->avoid_silyl_acetal No (Mild Acid OK) use_silyl_ether Use Silyl Ethers or Benzyl Ethers base->use_silyl_ether Yes avoid_ester Avoid base-labile esters (Ac, Bz, Piv) base->avoid_ester No use_non_bn Use non-hydrogenolyzable groups: - Silyl Ethers - Acetal Ethers red->use_non_bn Yes avoid_bn_pmb Avoid Benzyl (Bn) or PMB (if sensitive) red->avoid_bn_pmb No use_stable_ether Use stable ethers: - Silyl Ethers - Benzyl Ether oxid->use_stable_ether Yes avoid_pmb Avoid PMB if oxidative cleavage is not desired oxid->avoid_pmb No

Caption: Decision tree for protecting group selection based on downstream conditions.

Part 2: Troubleshooting Guide

This section tackles specific experimental problems in a Q&A format, providing causal analysis and actionable solutions.

Issue 1: Low or No Yield During the Protection Step

Q: I'm trying to protect the 3-hydroxy group on my spirocycle with TBS-Cl and imidazole in DCM, but the reaction is sluggish and gives a low yield even after 24 hours. What's going wrong?

This is a classic issue stemming from the steric hindrance of the spirocyclic scaffold. When standard conditions fail, a more forceful approach is needed.

Root Cause Analysis & Solutions:

  • Insufficient Reagent Reactivity: The combination of TBS-Cl and imidazole may not be electrophilic enough to overcome the steric barrier.

    • Solution: Switch to a more reactive silylating agent. The triflate equivalent, TBSOTf , is significantly more reactive than the chloride.[2] Use it with a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIEA) to trap the triflic acid byproduct.

  • Unfavorable Reaction Kinetics: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Change the solvent from dichloromethane (DCM) to a higher-boiling point solvent like N,N-dimethylformamide (DMF) and increase the temperature to 40-60 °C.

Data Summary: Comparison of Silylating Agents

Reagent Common Base Relative Reactivity Typical Conditions
TBS-Cl Imidazole, DIEA Moderate DCM or DMF, RT to 60 °C
TBSOTf 2,6-Lutidine, DIEA High DCM, 0 °C to RT
TIPS-Cl Imidazole Low DMF, elevated temp.

| TIPSOTf | 2,6-Lutidine | Moderate-High | DCM, 0 °C to RT |

Issue 2: Unexpected Deprotection in a Subsequent Step

Q: My TBS-protected spirocycle is losing its protecting group during a subsequent hydrogenation reaction using 10% Pd/C. I thought silyl ethers were stable to these conditions. Why is this happening?

This is a deceptive problem that often catches researchers by surprise. While silyl ethers are theoretically stable to hydrogenation, the culprit is often the catalyst itself.

Root Cause Analysis & Solutions:

  • Catalyst Acidity: Commercial Palladium on Carbon (Pd/C) can contain residual acidic impurities (e.g., from its preparation with palladium chloride) that are sufficient to cleave acid-labile protecting groups like TBS ethers.[12]

    • Solution A (Neutralize): Add a mild, non-poisonous base to the reaction mixture, such as DIEA or potassium carbonate , to neutralize any trace acids.

    • Solution B (Change Solvent): The cleavage is often more pronounced in protic solvents like methanol (MeOH). Switching to a non-protic solvent like ethyl acetate (EtOAc) or tetrahydrofuran (THF) can suppress the acid-catalyzed solvolysis.[12]

    • Solution C (Use a Different Catalyst): Use a high-quality catalyst from a reputable supplier known to be neutral, or switch to a different reduction system entirely if the problem persists (e.g., transfer hydrogenation with ammonium formate).

  • Unbuffered Acidic Workup: If your reaction workup involves an acidic wash (e.g., dilute HCl), this can easily cleave a TBS group.

    • Solution: Use a neutral or mildly basic workup, such as washing with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

Issue 3: Difficulty Removing the Protecting Group

Q: I'm struggling to deprotect a TIPS ether on my spirocycle. Standard conditions with TBAF in THF are extremely slow. How can I remove this stubborn group without destroying my molecule?

This is the flip side of choosing a highly stable protecting group to survive harsh conditions. Its removal requires equally potent, yet selective, conditions.

Root Cause Analysis & Solutions:

  • Steric Hindrance to Deprotection: The same steric factors that made the alcohol hard to protect now hinder the approach of the fluoride ion to the silicon atom.

    • Solution A (Stronger Fluoride Source): Tetrabutylammonium fluoride (TBAF) is convenient but relatively mild. For tougher cases, more potent fluoride sources are necessary.

      • HF-Pyridine (HF•Py) or Triethylamine Trihydrofluoride (Et₃N•3HF): These reagents are much more aggressive and effective at removing hindered silyl ethers.[13] Caution: These are hazardous and must be handled with care in plasticware.

    • Solution B (Acidic Cleavage): If your molecule can tolerate it, a protic acid like acetic acid (AcOH) in a THF/H₂O mixture or p-toluenesulfonic acid (pTSA) in MeOH can cleave silyl ethers. The lability to acid is generally TMS > TES > TBS > TIPS.[2][9]

Troubleshooting Workflow for Failed Deprotection

G start Deprotection Failed (Low Conversion) check_fluoride Are standard fluoride conditions (TBAF) failing? start->check_fluoride check_acid Is the molecule stable to acid? use_acid Switch to acidic deprotection: - pTSA / MeOH - AcOH / THF / H2O check_acid->use_acid Yes use_strong_f Use a stronger fluoride source: - HF-Pyridine in THF - Et3N•3HF in THF (Use plasticware!) check_acid->use_strong_f No increase_severity Increase severity: - Add cosolvent (HMPA, DMPU) - Increase temperature - Increase reaction time check_fluoride->increase_severity success Deprotection Successful use_acid->success use_strong_f->success fail Still Failing: Re-evaluate PG strategy for next synthesis use_strong_f->fail increase_severity->check_acid

Caption: Workflow for troubleshooting a difficult silyl ether deprotection.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common protection and deprotection reactions tailored for challenging 3-hydroxy spirocycles.

Protocol 1: Protection of a Hindered Secondary Alcohol with TBSOTf

Objective: To protect a sterically hindered 3-hydroxy spirocycle as its tert-butyldimethylsilyl (TBS) ether.

Materials:

  • 3-hydroxy spirocycle substrate (1.0 eq)

  • 2,6-Lutidine (1.5 eq)

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the 3-hydroxy spirocycle substrate in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add 2,6-lutidine via syringe, followed by the slow, dropwise addition of TBSOTf. Note: TBSOTf is moisture-sensitive.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure TBS-protected spirocycle.

Protocol 2: Deprotection of a Hindered TBS/TIPS Ether with HF-Pyridine

Objective: To remove a sterically hindered silyl ether protecting group under potent fluoride conditions.

!!! SAFETY WARNING !!! Hydrofluoric acid is extremely toxic and corrosive. HF-Pyridine should only be handled by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, lab coat, and splash goggles. Always use plasticware (polypropylene, teflon) as HF reacts with glass. Have calcium gluconate gel available as an immediate first aid treatment for skin exposure.

Materials:

  • Silyl-protected spirocycle (1.0 eq)

  • Hydrofluoric acid - Pyridine complex (HF•Py, ~70% HF) (5-10 eq)

  • Pyridine (to buffer the reaction)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl Acetate (EtOAc) or DCM

  • Anhydrous MgSO₄

Procedure:

  • In a plastic vial or flask under an inert atmosphere, dissolve the silyl-protected spirocycle in anhydrous THF.

  • Add pyridine (approx. 2x the volume of HF•Py to be added).

  • Cool the solution to 0 °C.

  • Slowly and carefully , add the HF•Py complex dropwise via a plastic syringe. An exothermic reaction may occur.

  • Stir the reaction at 0 °C, monitoring progress by TLC. If the reaction is slow, allow it to warm to room temperature.

  • Once complete, carefully quench the reaction by slowly pouring it into a vigorously stirring, ice-cold saturated aqueous NaHCO₃ solution. Caution: Gas evolution (CO₂). Ensure the final pH is basic.

  • Extract the aqueous mixture three times with EtOAc or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • Protecting group - Wikipedia.
  • Alcohol Protecting Groups. University of Illinois Urbana-Champaign.
  • Billing, D. G. (2003). Regioselective Protection and Deprotection of Inositol Hydroxyl Groups. Chemical Reviews, 103(10), 3877-3922.
  • Protecting Groups and Orthogonal Protection Str
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504.
  • General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments.
  • Alcohol Protecting Groups. Organic Chemistry Tutor.
  • A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates. (2025, December). BenchChem Technical Support.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16, 131.
  • Wessjohann, L. A., & Ruijter, E. (2005). 2 Protection of Functional Groups. In Peptide Synthesis I (pp. 75-154). Springer, Berlin, Heidelberg.
  • Park, S., & Lee, S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Protection and Deprotection.
  • Seeberger, P. H. (Ed.). (2017).
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024, March 25). Suzhou Highfine Biotech.
  • Protective Groups. Organic Chemistry Portal.
  • Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. (2025, August 6).
  • Protecting Agents. TCI Chemicals.
  • Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
  • Remeur, C., & Taran, F. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
  • Remeur, C., & Taran, F. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
  • A Facile, Efficient and Chemoseletive Deprotection of Silyl Ethers Using Zinc (II)
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Yeom, C.-E., Kim, H. W., Lee, S. Y., & Kim, B. M. (2007).
  • Corma, A., & Renz, M. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 195-230.

Sources

Optimization

Minimizing side reactions during spirocyclic ether functionalization

Topic: Minimizing Side Reactions During Spirocyclic Ether Functionalization Doc ID: SPE-FUNC-002 | Version: 2.1 | Last Updated: 2026-02-21 Introduction: The "Escape from Flatland" Challenge You are likely here because yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Spirocyclic Ether Functionalization

Doc ID: SPE-FUNC-002 | Version: 2.1 | Last Updated: 2026-02-21

Introduction: The "Escape from Flatland" Challenge

You are likely here because your spirocyclic scaffold (e.g., spiro[3.3]heptane, 2-oxaspiro[3.5]nonane) decomposed during a late-stage functionalization step. Spirocyclic ethers are prized in medicinal chemistry as bioisosteres for gem-dimethyl groups and carbonyls, offering improved metabolic stability and solubility (the "Escape from Flatland"). However, their high ring strain (~26 kcal/mol for oxetanes) makes them chemically fragile.

This guide addresses the three most common failure modes: Acid-Mediated Ring Opening , Radical


-Scission , and Regio-Isomeric Mixtures  during C-H activation.

Module 1: Acid & Nucleophile Sensitivity (Ring Opening)

The Issue: Your product mass is correct, but the NMR shows a complex aliphatic chain or a polymerized mess. The spiro-ether ring has opened.[1]

Diagnostic Q&A

Q1: I used a Lewis Acid (


 or 

) to catalyze a substitution. Why did the ring open?
A: Spirocyclic oxetanes and azetidines possess significant ring strain. Strong Lewis acids coordinate to the ether oxygen, activating the adjacent carbon for nucleophilic attack. In spiro systems, the relief of strain (Thorpe-Ingold effect reversal) drives rapid ring opening or rearrangement (e.g., Meinwald rearrangement).
  • Solution: Switch to Bronsted acid catalysis with non-nucleophilic counterions (e.g.,

    
    , TfOH) or use H-bond donor catalysts  (thioureas) which are milder.
    

Q2: My reaction conditions are basic. Is the ring safe? A: Generally, yes. Spirocyclic ethers are stable to bases (LDA,


-BuLi) unless there is a good leaving group at the 

-position.
  • Warning: If you generate a carbanion adjacent to the ether oxygen, it can trigger a [1,2]-Wittig rearrangement or elimination if the geometry allows.

Protocol: The "Lewis Acid Stress Test"

Before committing valuable intermediate to a reaction, validate the scaffold's stability.

  • Dissolve 5 mg of substrate in

    
    -chloroform.
    
  • Add 10 mol% of the intended Lewis Acid.

  • Monitor by

    
    H NMR at T=0, 1h, and 12h.
    
  • Pass Criteria: No emergence of broad peaks (polymer) or aldehyde signals (rearrangement).

Module 2: Radical Cross-Coupling (Minisci Reaction)

The Issue: You are attempting a Minisci-type C-H alkylation (adding the spirocycle to a heterocycle), but yields are low (<20%) or you observe fragmentation products.

Diagnostic Q&A

Q3: Why is my spiro-radical fragmenting? A: This is


-scission . When you generate a radical 

to the ether oxygen (the most stable position), the resulting radical can cleave the C-C bond of the ring to relieve strain, generating a ketone and an alkyl radical chain.
  • Mechanism:

    
    -oxy radical 
    
    
    
    C-C bond cleavage
    
    
    Ring Open.
  • Solution: Use Photoredox Catalysis with rapid radical trapping (e.g., Ni/Photoredox dual catalysis) rather than thermal radical initiators (persulfates) which require high temperatures that promote fragmentation.

Q4: I am getting bis-alkylation on my heterocycle. How do I stop it? A: The alkylated product is often more nucleophilic (electron-rich) than the starting heterocycle, making it prone to a second radical attack.

  • Solution: Use protonated heterocycles (add TFA) to deactivate the product or employ a biphasic system (DCM/Water) to sequester the product.

Visual Guide: Radical Stability & Fragmentation

G cluster_0 Radical Generation cluster_1 Pathways Spiro Spirocyclic Ether Radical α-Oxy Radical Spiro->Radical HAT Reagent Trap Heterocycle Trap (Minisci Product) Radical->Trap Fast Kinetics (Photoredox) Scission β-Scission (Ring Opening) Radical->Scission Slow Kinetics (Thermal/Persulfate) Ketone + Alkyl Chain Ketone + Alkyl Chain Scission->Ketone + Alkyl Chain

Figure 1: Kinetic competition between productive trapping and destructive


-scission.

Module 3: Regioselectivity in C-H Activation

The Issue: You want to functionalize the spirocycle, but you get a mixture of isomers (distal vs. proximal to the oxygen).

Diagnostic Q&A

Q5: The ether oxygen should direct C-H activation to the


-position. Why am I getting mixtures? 
A:  While the 

-C-H bond is electronically activated (BDE ~92 kcal/mol), the spiro-center imposes massive steric bulk . Reagents like N-bromosuccinimide (NBS) or bulky HAT (Hydrogen Atom Transfer) catalysts cannot easily access the

-position in spiro[3.3] systems.
  • Solution: Use Quinuclidine or Selectfluor as less sterically demanding HAT agents.

Q6: How do I favor the distal (remote) position? A: To avoid the ether position entirely, use protonation . In strong acid, the oxetane oxygen protonates, deactivating the


-hydrogens via the inductive effect. Electrophilic reagents will then target the remote ring.
Protocol: Optimized Minisci for Spiro-Ethers

Adapted from recent electrophotocatalytic methods (See Ref. 3).

ComponentStandard ReagentRecommended for SpirocyclesWhy?
Oxidant Ammonium PersulfateSelectfluor (2.0 equiv)Milder; avoids thermal fragmentation.
Catalyst

TAC Ion (Photocatalyst)Enables HAT at room temp; high regioselectivity.
Solvent DMSO/WaterMeCN/TFA (9:1)TFA protonates the heterocycle, activating it for radical attack.
Temp 80°C25°C (Blue LED) Prevents

-scission.

Step-by-Step:

  • Charge vial with Heterocycle (1.0 equiv), Spiro-ether (5.0 equiv), and Selectfluor (2.0 equiv).

  • Add photocatalyst (1 mol%).

  • Add MeCN and TFA (1.0 equiv).

  • Irradiate with Blue LEDs (450 nm) for 12h.

  • Workup: Basic wash (

    
    ) is critical to remove TFA before concentration to prevent acid-catalyzed polymerization during evaporation.
    

Summary Checklist

Use this decision tree to select the correct functionalization strategy.

DecisionTree Start Start: Functionalize Spiro-Ether Type Reaction Type? Start->Type Nucleophilic Nucleophilic Subst. Type->Nucleophilic Radical Radical (Minisci) Type->Radical AcidCheck Using Lewis Acid? Nucleophilic->AcidCheck TempCheck Temperature? Radical->TempCheck StrongLA Strong (BF3/AlCl3) STOP: Polymerization Risk AcidCheck->StrongLA Yes MildLA Mild (Bronsted/H-Bond) PROCEED AcidCheck->MildLA No HighTemp >60°C (Persulfate) STOP: β-Scission Risk TempCheck->HighTemp LowTemp 25°C (Photoredox) PROCEED TempCheck->LowTemp

Figure 2: Workflow for selecting safe functionalization conditions.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition. [Link]

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH functionalization for medicinal chemists." MedChemComm. [Link]

  • He, J., et al. (2014). "Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction." Angewandte Chemie. [Link]

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]

  • Genovino, J., et al. (2016). "Operative Mechanism of the Oxidative C–H Functionalization of Ethers." Journal of the American Chemical Society. [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Spirocyclic Piperidines: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Spirocyclic piperidines—specifically scaffolds like spiro[indoline-3,4'-piperidine] and spiro[isobenzofuran-1,4'-piperidine] —have emerged as privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Spirocyclic piperidines—specifically scaffolds like spiro[indoline-3,4'-piperidine] and spiro[isobenzofuran-1,4'-piperidine] —have emerged as privileged structures in drug discovery. Unlike their flat, aromatic counterparts, these molecules possess high


 character and rigid 3D geometries that improve solubility and target selectivity (e.g., GPCRs, ion channels).[1]

However, this rigidity introduces unique challenges in Mass Spectrometry (MS). While simple piperidines fragment predictably via


-cleavage and ring opening, spirocyclic variants exhibit sterically constrained fragmentation pathways . The quaternary spiro-carbon acts as a "mechanistic firewall," blocking standard aromatization pathways and forcing high-energy bond scissions that yield distinct diagnostic ions.

This guide objectively compares these patterns, providing a self-validating workflow to distinguish spirocyclic cores from isobaric isomers.

Comparative Analysis: Simple vs. Spirocyclic Piperidines[8]

The following table contrasts the ionization and dissociation behaviors of standard piperidines against spirocyclic analogs.

FeatureSimple Piperidines (e.g., 4-phenylpiperidine)Spirocyclic Piperidines (e.g., Spiro[indoline-3,4'-piperidine])
Dominant Mechanism

-Cleavage:
Rapid formation of stable iminium ions via C-C bond scission adjacent to Nitrogen.
Charge-Remote / Spiro-Scission: The quaternary center prevents simple double-bond formation, forcing cleavage at the spiro-junction or remote alkyl chains.
Collision Energy (CE) Low to Moderate (15–25 eV): Ring flexibility allows rapid adoption of transition states.High (30–45 eV): Rigid bicyclic nature requires higher internal energy to overcome the activation barrier for ring opening.
Diagnostic Ions m/z 82, 84 (Piperidine ring): Characteristic low-mass fragments.High-mass Core Retention: The spiro-system often survives; fragments typically involve loss of N-substituents or distal rings.
Isomer Differentiation Difficult; ring flips and rotations average out spectral differences.High Specificity: Stereochemistry at the spiro center directs fragmentation (e.g., cis/trans isomers yield different abundance ratios).
Common Neutral Loss Loss of

or substituents to form pyridinium species.
Retro-Diels-Alder (RDA): If the spiro-fused ring is aromatic (e.g., indoline), RDA-like collapse is common.

Mechanistic Deep Dive: The "Spiro-Blocker" Effect

In spirocyclic systems, the quaternary carbon connects two rings sharing a single atom. This creates a unique MS/MS signature where the stability of the spiro-junction dictates the spectrum.

The Primary Pathway: N-Substituent Loss & Iminium Formation

Unlike simple piperidines where the ring opens immediately, spiro-piperidines often retain the bicyclic core initially.

  • Ionization: Protonation occurs at the basic piperidine nitrogen

    
    .[2]
    
  • Inductive Cleavage: If an N-benzyl or N-alkyl group is present, it is often lost first as a neutral radical or carbocation, generating a secondary amine cation.

  • Spiro-Stability: The resulting core ion is remarkably stable because the spiro-carbon cannot participate in double-bond formation (Bredt's rule analog) without breaking one of the rings.

The Diagnostic Pathway: Spiro-Junction Cleavage

At higher collision energies, the stress transfers to the C-C bonds adjacent to the spiro center.

  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Result: This opens the piperidine ring, often leading to a distonic ion that subsequently undergoes hydrogen rearrangement.

  • Key Diagnostic Ion: For spiro[indoline-3,4'-piperidine], a characteristic fragment at m/z 144/145 (depending on substitution) is often observed, representing the indole moiety with the residual quaternary carbon.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive pathways for a generic N-substituted spiro[indoline-3,4'-piperidine].

Fragmentation_Pathway Precursor Precursor [M+H]+ (Spiro-Piperidine) Intermediate1 Intermediate A (N-Substituent Loss) Precursor->Intermediate1 Inductive Cleavage (Low CE) Intermediate2 Intermediate B (Ring Opening) Precursor->Intermediate2 C-C Scission (High CE) Fragment1 Fragment: Iminium Ion (Core Intact) Intermediate1->Fragment1 -H2 / Rearrangement Fragment2 Fragment: Spiro-Cleavage (Diagnostic Indole Ion) Intermediate2->Fragment2 H-Transfer Fragment3 Fragment: RDA Product (Retro-Diels-Alder) Intermediate2->Fragment3 Ring Contraction

Figure 1: Competitive fragmentation pathways in spirocyclic piperidines. Note the divergence between low-energy substituent loss and high-energy core scission.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity when characterizing these compounds, follow this "self-validating" workflow. This protocol is designed to distinguish true spirocyclic fragments from in-source decay artifacts.

Phase 1: System Suitability & Source Optimization

Objective: Prevent premature fragmentation in the ion source (In-Source Decay).

  • Infusion: Infuse the standard (1 µM in 50:50 MeOH:H2O + 0.1% Formic Acid) at 10 µL/min.

  • Cone Voltage Ramp:

    • Start at 10V. Ramp to 60V in 5V increments.

    • Validation Check: Monitor the ratio of

      
       to the first major fragment. If fragment intensity > 5% of parent at 10V, reduce Desolvation Temperature (keep < 350°C) or Gas Flow.
      
  • Selection: Choose the Cone Voltage that yields maximum precursor intensity with < 1% fragmentation.

Phase 2: Energy-Resolved MS/MS (ER-MS)

Objective: Determine the "Survival Yield" to gauge ring rigidity.

  • Method: Perform Product Ion Scans at collision energies (CE) of 10, 20, 30, 40, 50, and 60 eV.

  • Data Plotting: Plot "Precursor Survival %" vs. CE.

    • Simple Piperidines: Typically show

      
       (energy where 50% precursor remains) around 15-20 eV.
      
    • Spirocyclic Piperidines: Expect

      
       > 25-30 eV due to the stabilizing effect of the spiro center.
      
  • Diagnostic Confirmation: At High CE (>40 eV), look for the "Spiro-Junction" ions (e.g., m/z 145 for spiro-indolines). If these are absent, re-evaluate the core structure.

Phase 3: Isomer Differentiation Workflow

Use this logic flow to interpret your data.

Workflow_Logic Start Unknown Analyte [M+H]+ Step1 Apply Low CE (15-20 eV) Start->Step1 Check1 Major Fragment? Step1->Check1 Res_Simple Simple Piperidine (Loss of N-subst only) Check1->Res_Simple Rapid Ring Opening Step2 Apply High CE (>40 eV) Check1->Step2 Precursor Stable Check2 Diagnostic Core Ion? Step2->Check2 Res_Spiro Spirocyclic System (Core Retention) Check2->Res_Spiro Yes (e.g. m/z 145) Res_Iso Isobaric Isomer (Ring Opened) Check2->Res_Iso No (Random frag)

Figure 2: Decision tree for differentiating spirocyclic piperidines from isobaric analogs based on energy-resolved fragmentation.

References

  • Wang, X., et al. (2004).[3] "Fragmentation patterns of novel dispirocyclopiperazinium dibromides...". Rapid Communications in Mass Spectrometry. Link

  • BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives". Link

  • Pivatto, M., et al. (2005). "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis". Journal of the Brazilian Chemical Society. Link

  • PharmaBlock Whitepaper. (2023). "Spirocyclic Piperidines in Drug Discovery". Link

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns". Link

Sources

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